NBI-98782
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-DJIMGWMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561896 | |
| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-18-1, 171598-74-6 | |
| Record name | (+)-alpha-Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171598746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-98782 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-α-Dihydrotetrabenazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFRYDMLSGE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | α-Dihydrotetrabenazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHZ3DQX6Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of NBI-98782: A Technical Guide to its Interaction with VMAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-98782, the active metabolite of valbenazine (INGREZZA®), represents a significant advancement in the treatment of hyperkinetic movement disorders such as tardive dyskinesia. Its therapeutic efficacy is rooted in its highly selective and potent inhibition of the vesicular monoamine transporter 2 (VMAT2). This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with VMAT2. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Valbenazine is a prodrug that is rapidly converted to its active metabolite, [+]-α-dihydrotetrabenazine (this compound), upon oral administration.[1][2] This active metabolite is responsible for the pharmacological effects of the drug.[3][4] this compound exhibits a high binding affinity and selectivity for VMAT2, a transporter protein crucial for the packaging of monoamines, particularly dopamine, into presynaptic vesicles.[5][6] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release into the synaptic cleft, thereby mitigating the hyperdopaminergic state believed to underlie conditions like tardive dyskinesia.[7][8]
Molecular Interaction with VMAT2
This compound acts as a reversible and selective inhibitor of VMAT2.[1][9] VMAT2 is an integral membrane protein responsible for the transport of monoamines, including dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release.[10][11] This process is essential for normal monoaminergic neurotransmission.
The inhibitory action of this compound on VMAT2 leads to a depletion of monoamine stores within presynaptic vesicles.[9][12] This presynaptic depletion of dopamine is the cornerstone of its therapeutic effect in hyperkinetic movement disorders. By reducing the vesicular packaging of dopamine, less of the neurotransmitter is released into the synapse upon neuronal firing.[7] This, in turn, helps to normalize the dopaminergic signaling that is dysregulated in conditions such as tardive dyskinesia.[13]
Structural studies of VMAT2 in complex with tetrabenazine (a related VMAT2 inhibitor) have provided insights into the likely binding mechanism of this compound. These studies reveal a binding pocket located centrally within the transporter's transmembrane helices.[14][15][16] It is hypothesized that this compound binds to this site, locking the transporter in an occluded conformation and thereby preventing the translocation of monoamines.[15][16]
Quantitative Pharmacological Data
The potency and selectivity of this compound for VMAT2 have been quantified in various preclinical studies. The following tables summarize the key quantitative data regarding the binding affinity and pharmacokinetic properties of valbenazine and its active metabolite.
| Compound | Target | Tissue Source | Ki (nM) |
| This compound ([+]-α-HTBZ) | VMAT2 | Rat Striatum | 1.0 - 2.8[6] |
| VMAT2 | Rat Forebrain | 4.2[6] | |
| VMAT2 | Human Platelets | 2.6 - 3.3[6] | |
| Valbenazine | VMAT2 | Rat Striatum | 110 - 190[6] |
| VMAT1 | - | > 10,000[2] | |
| NBI-136110 (mono-oxy metabolite) | VMAT2 | Rat Striatum | 160 - 220[6] |
Table 1: In Vitro Binding Affinities (Ki) of Valbenazine and its Metabolites for VMAT2.
| Parameter | Valbenazine | This compound ([+]-α-HTBZ) |
| Tmax (hours) | 0.5 - 1.0[2] | 4.0 - 9.0[15][16] |
| Half-life (t1/2) (hours) | 15 - 22[1] | 15 - 22[1] |
| Protein Binding | >99%[1] | ~64%[1] |
Table 2: Pharmacokinetic Properties of Valbenazine and its Active Metabolite, this compound.
Experimental Protocols
Radioligand Binding Assay for VMAT2
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor or transporter. The following is a generalized protocol for assessing the binding of this compound to VMAT2, based on established methodologies.[6][17]
1. Membrane Preparation:
-
Tissue homogenates (e.g., from rat striatum, which is rich in VMAT2) are prepared in a cold lysis buffer.[6][17]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[17]
-
Protein concentration is determined using a standard method like the BCA assay.[17]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[17]
-
Each well contains the prepared membranes, a radiolabeled ligand that binds to VMAT2 (e.g., [3H]dihydrotetrabenazine), and varying concentrations of the unlabeled test compound (this compound).[6][17]
-
The mixture is incubated to allow for competitive binding to reach equilibrium.[17]
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the membranes.[17]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
The radioactivity retained on the filters is measured using a scintillation counter.[17]
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Monoamine Measurement
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This method can be used to assess the effect of this compound on dopamine efflux.[11][13][18][19]
1. Surgical Implantation of Microdialysis Probe:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum).[13][18]
-
The animal is allowed to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[13]
-
Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semi-permeable membrane of the probe and into the aCSF.
-
The collected dialysate samples are collected at regular intervals.
3. Neurotransmitter Analysis:
-
The concentration of monoamines (e.g., dopamine) and their metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[13][18]
4. Experimental Design and Data Analysis:
-
After establishing a stable baseline of neurotransmitter levels, the animal is administered this compound.
-
Dialysate collection continues to monitor the drug-induced changes in neurotransmitter concentrations over time.
-
The data are typically expressed as a percentage of the baseline levels.
Visualizing the Mechanism and Workflows
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound action on VMAT2 in a presynaptic neuron.
References
- 1. neurology.org [neurology.org]
- 2. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Trial Design - FDA Approval of Valbenazine for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 3, 1-Year, Open-Label Trial of Valbenazine in Adults With Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 15. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacology and Toxicology of (+)-Dihydrotetrabenazine ((+)-DTBZ)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the pharmacology and toxicology of (+)-dihydrotetrabenazine ((+)-DTBZ) based on currently available scientific literature. Information on the toxicology of (+)-DTBZ is limited; therefore, data from its parent compound, tetrabenazine, and its deuterated form, deutetrabenazine, are included as surrogates. The experimental protocols provided are representative methodologies and may require optimization for specific laboratory conditions.
Introduction
(+)-Dihydrotetrabenazine ((+)-DTBZ), the (+) enantiomer of α-dihydrotetrabenazine, is the primary active metabolite of tetrabenazine and deutetrabenazine, drugs used in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. It is a high-affinity, selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for packaging monoamines (dopamine, serotonin, norepinephrine, and histamine) into presynaptic vesicles for subsequent release. By inhibiting VMAT2, (+)-DTBZ leads to the depletion of these neurotransmitters from nerve terminals. Due to its high affinity and specificity, radiolabeled forms of (+)-DTBZ, such as [¹¹C]-(+)-DTBZ and [¹⁸F]FP-(+)-DTBZ, are widely used as positron emission tomography (PET) ligands for the in vivo imaging and quantification of VMAT2 density in the brain.
Pharmacology
Mechanism of Action
(+)-DTBZ exerts its pharmacological effects by reversibly binding to and inhibiting VMAT2. This transporter is an integral membrane protein found on synaptic vesicles in neurons of the central nervous system. VMAT2 utilizes the proton gradient across the vesicle membrane to drive the uptake of cytosolic monoamines into the vesicles. By inhibiting VMAT2, (+)-DTBZ prevents the loading of monoamines into these vesicles, leaving them susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in the presynaptic terminal, reducing their subsequent release into the synaptic cleft upon neuronal firing. The clinical effects in hyperkinetic movement disorders are primarily attributed to the depletion of dopamine in the basal ganglia.
Pharmacodynamics
(+)-DTBZ is a potent and selective inhibitor of VMAT2 with significantly higher affinity than its (-) isomer. Its binding affinity for other neurotransmitter receptors is negligible at clinically relevant concentrations.
Table 1: Pharmacodynamic Properties of (+)-DTBZ and Related Compounds
| Compound | Target | Assay Type | Species | Ki (nM) | Kd (nM) | IC50 (nM) | Reference(s) |
| (+)-α-HTBZ | VMAT2 | Radioligand Binding | Human | 1.4 | |||
| (+)-[¹¹C]DTBZ | VMAT2 | In Vitro Binding | Human | 1 | |||
| Tetrabenazine | VMAT2 | Radioligand Binding | Human | 100 | |||
| Tetrabenazine | D2 Receptor | Radioligand Binding | Human | 2100 | |||
| [¹⁸F]FE-(±)-DTBZ | VMAT2 | In Vitro Binding | 0.76 | ||||
| [¹⁸F]FP-(±)-DTBZ | VMAT2 | In Vitro Binding | 0.56 | ||||
| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | VMAT2 | In Vitro Binding | 5.13 |
*HTBZ: Dihydrotetrabenazine
Pharmacokinetics
Tetrabenazine is rapidly and extensively metabolized to (+)-DTBZ and other metabolites. The pharmacokinetic profile of (+)-DTBZ can be influenced by the formulation of the parent drug (e.g., tetrabenazine vs. deutetrabenazine) and by the patient's CYP2D6 metabolizer status.
Table 2: Pharmacokinetic Parameters of (+)-DTBZ Metabolites
| Parent Drug | Metabolite | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| Tetrabenazine | α-HTBZ | ~1-2 | - | - | ~7 | |
| Tetrabenazine | β-HTBZ | ~1-2 | - | - | ~5 | |
| Valbenazine | (+)-α-HTBZ | 4-8 | - | - | 16-23 | |
| Deutetrabenazine | (+)-β-deuHTBZ | - | - | - | 7.7 |
*Data are approximate and can vary based on study design and patient population.
Toxicology Profile
Acute Toxicity
The acute toxicity of tetrabenazine has been evaluated in mice.
Table 3: Acute Toxicity of Tetrabenazine in Mice
| Route of Administration | LD50 | Species | Reference(s) |
| Oral | 550 mg/kg | Mouse | |
| Intraperitoneal | 250 mg/kg | Mouse | |
| Subcutaneous | 400 mg/kg | Mouse | |
| Intravenous | 150 mg/kg | Mouse |
Genotoxicity
Tetrabenazine and its metabolites (α- and β-dihydrotetrabenazine) have been evaluated for genotoxic potential.
Table 4: Genotoxicity of Tetrabenazine and its Metabolites
| Assay | Test Substance | Metabolic Activation | Result | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | Tetrabenazine, α-HTBZ, β-HTBZ | With and Without | Negative | |
| In Vitro Chromosomal Aberration (Chinese Hamster Ovary Cells) | Tetrabenazine | With | Clastogenic | |
| In Vitro Chromosomal Aberration (Chinese Hamster Lung Cells) | α-HTBZ, β-HTBZ | With and Without | Clastogenic | |
| In Vivo Micronucleus Test | Tetrabenazine | N/A | Negative (Male Mice and Rats), Equivocal (Female Rats) |
Other Toxicological Findings and Adverse Effects
-
Depression and Suicidality: A boxed warning for tetrabenazine highlights the increased risk of depression and suicidal thoughts and behavior in patients with Huntington's disease.
-
Neuroleptic Malignant Syndrome (NMS): Although not observed with deutetrabenazine, NMS has been reported with tetrabenazine.
-
Parkinsonism: Dose-dependent parkinsonism is a known side effect of VMAT2 inhibitors.
-
Common Adverse Effects: The most common adverse effects of deutetrabenazine include somnolence, fatigue, insomnia, akathisia, anxiety, and nausea.
-
QTc Prolongation: Tetrabenazine can prolong the QTc interval.
-
Binding to Melanin-Containing Tissues: Tetrabenazine and its metabolites have been shown to bind to melanin-containing tissues in rats, with radioactivity detected in the eye and fur 21 days after a single dose. The clinical relevance of this finding is unknown.
Experimental Protocols
The following are representative protocols for key experiments related to the study of (+)-DTBZ. These protocols are based on methodologies described in the scientific literature and may require optimization.
VMAT2 Radioligand Binding Assay
This protocol is adapted from methodologies used for [³H]-(+)-DTBZ binding assays.
Objective: To determine the binding affinity (Kd) and density (Bmax) of a test compound for VMAT2.
Materials:
-
[³H]-(+)-DTBZ (radioligand)
-
Unlabeled (+)-DTBZ or tetrabenazine (for competition assays)
-
Reserpine (for determination of non-specific binding)
-
Tissue homogenates (e.g., rat striatum) containing VMAT2
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Tissue Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of [³H]-(+)-DTBZ, and either buffer (for total binding), a high concentration of unlabeled reserpine (for non-specific binding), or varying concentrations of a competing ligand.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax (for saturation assays) or Ki (for competition assays).
In Vivo PET Imaging with [¹¹C]-(+)-DTBZ in Rodents
This protocol is a generalized procedure based on rodent PET imaging studies.
Objective: To quantify VMAT2 density in the brain in vivo.
Materials:
-
[¹¹C]-(+)-DTBZ
-
Anesthesia (e.g., isoflurane)
-
PET scanner calibrated for rodent imaging
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) with isoflurane and maintain anesthesia throughout the imaging session. Place the animal in the PET scanner.
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]-(+)-DTBZ intravenously.
-
Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) on the images corresponding to brain regions with high VMAT2 density (e.g., striatum) and a reference region with negligible specific binding (e.g., cerebellum).
-
Kinetic Modeling: Apply appropriate kinetic models (e.g., Logan graphical analysis) to the time-activity curves from the ROIs to calculate the binding potential (BPND), which is proportional to VMAT2 density.
In Vitro Chromosomal Aberration Test
This protocol is based on OECD Guideline 473.
Objective: To assess the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
Test substance ((+)-DTBZ)
-
Metabolic activation system (S9 mix from Aroclor 1254-induced rat liver)
-
Mitotic arresting agent (e.g., colcemid)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Giemsa stain
-
Microscope
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency.
-
Treatment: Treat the cell cultures with at least three concentrations of (+)-DTBZ, both with and without S9 metabolic activation. Include positive and negative (vehicle) controls.
-
Incubation: Incubate the treated cells for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).
-
Harvesting: Add a mitotic arresting agent to the cultures to accumulate cells in metaphase. Harvest the cells by trypsinization or gentle scraping.
-
Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with Giemsa.
-
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell to determine if the test substance induces a significant increase in chromosomal damage compared to the negative control.
Mandatory Visualizations
The VMAT2 Inhibitor NBI-98782: A Technical Overview of its Effects on Dopamine and Serotonin Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-98782, the active metabolite of the FDA-approved drug valbenazine (Ingrezza), is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, including dopamine and serotonin, into synaptic vesicles for subsequent release.[2][3] By inhibiting VMAT2, this compound effectively reduces the loading of these neurotransmitters into vesicles, thereby decreasing their efflux into the synaptic cleft. This mechanism of action is central to its therapeutic effects in hyperkinetic movement disorders such as tardive dyskinesia.[1][4] This technical guide provides an in-depth analysis of the effects of this compound on dopamine and serotonin efflux, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action
This compound exerts its pharmacological effects through high-affinity binding to and inhibition of VMAT2. Valbenazine itself has a lower affinity for VMAT2, with a Ki of approximately 150 nM, while its active metabolite, this compound ([+]-α-dihydrotetrabenazine), demonstrates significantly higher potency with a Ki of about 3 nM.[1][5] This inhibition is reversible and highly selective for VMAT2 over VMAT1 and other monoamine receptors, minimizing off-target effects.[5][6] The reduction in vesicular packaging of dopamine and serotonin leads to lower concentrations of these neurotransmitters being released upon neuronal firing.
Quantitative Effects on Dopamine and Serotonin Efflux
The effects of this compound on dopamine and serotonin efflux have been quantified in preclinical studies, primarily utilizing in vivo microdialysis in rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: Binding Affinity (Ki) of Valbenazine and its Metabolite this compound for VMAT2
| Compound | Ki (nM) for VMAT2 |
| Valbenazine | ~150 |
| This compound ([+]-α-dihydrotetrabenazine) | ~3 |
Data sourced from references[1][5]
Table 2: Acute Effects of this compound on Basal Dopamine and Serotonin Efflux
| Brain Region | Neurotransmitter | Acute this compound Administration |
| Medial Prefrontal Cortex (mPFC) | Dopamine | Decreased |
| Medial Prefrontal Cortex (mPFC) | Serotonin | Decreased |
| Dorsal Striatum (dSTR) | Dopamine | Decreased |
| Dorsal Striatum (dSTR) | Serotonin | Decreased |
| Hippocampus | Dopamine | Decreased |
| Hippocampus | Serotonin | Decreased |
| Nucleus Accumbens (NAC) | Dopamine | Decreased |
| Nucleus Accumbens (NAC) | Serotonin | Decreased |
Qualitative summary based on findings reported in references[2][3]
Table 3: Sub-chronic Effects of this compound (7-day administration) on Basal Dopamine and Serotonin Efflux
| Brain Region | Neurotransmitter | Sub-chronic this compound Administration |
| Medial Prefrontal Cortex (mPFC) | Dopamine | Decreased (not statistically significant) |
| Medial Prefrontal Cortex (mPFC) | Serotonin | Decreased |
| Dorsal Striatum (dSTR) | Dopamine | Decreased (not statistically significant) |
| Dorsal Striatum (dSTR) | Serotonin | Decreased |
Qualitative summary based on findings reported in references[2][3]
Experimental Protocols
The primary methodology for assessing the in vivo effects of this compound on neurotransmitter efflux is microdialysis in awake, freely moving animals.
In Vivo Microdialysis Protocol
1. Animal Model:
-
Male C57BL/6J mice are typically used.[7]
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Stereotaxic Surgery and Microdialysis Probe Implantation:
-
Mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., medial prefrontal cortex or dorsal striatum).
-
The cannula is secured to the skull using dental cement.
-
Animals are allowed a recovery period of at least 24 hours post-surgery.
3. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
4. Drug Administration:
-
This compound or vehicle is administered (e.g., orally) at specified doses.[7]
-
Dialysate collection continues for a defined period post-administration to monitor changes in neurotransmitter levels.
5. Neurotransmitter Analysis:
-
Collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.
Visualizations
Signaling Pathway of VMAT2 Inhibition
Caption: VMAT2 Inhibition by this compound and its effect on neurotransmitter efflux.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for assessing this compound effects via in vivo microdialysis.
Logical Relationship Diagram
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. NBI‐98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. Efficacy of Vesicular Monoamine Transporter 2 Inhibition and Synergy with Antipsychotics in Animal Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tardive dyskinesia: placing vesicular monoamine transporter type 2 (VMAT2) inhibitors into clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antipsychotic Potential of NBI-98782: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-98782, the active metabolite of the approved tardive dyskinesia treatment valbenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of this compound as a potential antipsychotic agent. Through its mechanism of action, this compound modulates presynaptic monoamine release, a key target in the pathophysiology of psychosis. This document summarizes the available quantitative data on its efficacy in established animal models of psychosis, details the experimental protocols utilized in these key studies, and visualizes the core signaling pathways and experimental workflows.
Introduction
The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development, primarily focusing on the antagonism of postsynaptic dopamine D2 receptors. While effective for many patients, this approach is not without limitations, including inadequate efficacy for negative and cognitive symptoms and the risk of motor side effects. This compound represents a novel approach by targeting the presynaptic regulation of monoamine release through the inhibition of VMAT2.[1][2] VMAT2 is responsible for packaging monoamines, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1][2] By inhibiting VMAT2, this compound reduces the vesicular loading of these neurotransmitters, thereby decreasing their release into the synaptic cleft. This mechanism offers a potential alternative or adjunctive strategy to traditional antipsychotic medications.
Mechanism of Action: VMAT2 Inhibition
This compound is a high-affinity and selective inhibitor of VMAT2, with a reported Ki value of 3 nM.[3] This inhibition is reversible and leads to a depletion of monoamine stores within presynaptic terminals. The reduced packaging of dopamine, serotonin, and norepinephrine into vesicles results in decreased availability of these neurotransmitters for release upon neuronal firing. This presynaptic modulation of monoaminergic neurotransmission forms the basis of its potential antipsychotic effects.
Preclinical Efficacy Data
Preclinical studies have evaluated the antipsychotic potential of this compound in rodent models of psychosis, primarily focusing on its ability to modulate neurotransmitter efflux and antagonize psychostimulant-induced hyperlocomotion.
Effects on Neurotransmitter Efflux
In vivo microdialysis studies in awake, freely moving mice have demonstrated that acute administration of this compound leads to a decrease in the efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in key brain regions implicated in psychosis, including the medial prefrontal cortex (mPFC) and dorsal striatum (dSTR).[1][2] Concurrently, an increase in the efflux of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), was observed, indicating enhanced monoamine turnover.[1][2]
Table 1: Summary of this compound Effects on Neurotransmitter Efflux
| Brain Region | Neurotransmitter / Metabolite | Effect of Acute this compound Administration |
| mPFC | Dopamine (DA) | ↓ |
| Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↓ | |
| DOPAC | ↑ | |
| HVA | ↑ | |
| 5-HIAA | ↑ | |
| dSTR | Dopamine (DA) | ↓ |
| Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↓ | |
| DOPAC | ↑ | |
| HVA | ↑ | |
| 5-HIAA | ↑ |
Arrow indicates increase (↑) or decrease (↓) in efflux.
Attenuation of Psychostimulant-Induced Hyperlocomotion
This compound has been shown to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP) and the dopamine releaser amphetamine (AMPH), both of which are established animal models for screening potential antipsychotic drugs.[1][2] This suggests that this compound can counteract the behavioral effects of both glutamatergic and dopaminergic hyperfunction, which are thought to be relevant to the pathophysiology of psychosis.
Table 2: Effect of this compound on Psychostimulant-Induced Hyperlocomotion
| Psychostimulant | Animal Model | Effect of this compound Pre-treatment |
| Phencyclidine (PCP) | Mouse | Attenuation of hyperlocomotion |
| Amphetamine (AMPH) | Mouse | Attenuation of hyperlocomotion |
Experimental Protocols
In Vivo Microdialysis
The in vivo microdialysis experiments were conducted in awake, freely moving male C57BL/6J mice.[3]
-
Surgical Procedure: Guide cannulae were stereotaxically implanted into the mPFC and dSTR.
-
Microdialysis Probes: Concentric microdialysis probes with a 2 mm membrane length were used.
-
Perfusion: Probes were perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Neurotransmitter Analysis: The concentrations of monoamines and their metabolites in the dialysates were determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[4]
-
Drug Administration: this compound was administered orally (p.o.) at doses such as 10 mg/kg.[3]
PCP- and Amphetamine-Induced Hyperlocomotion
The locomotor activity was assessed in mice using an open-field apparatus.
-
Apparatus: A square open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.
-
Habituation: Mice were habituated to the testing room and the open-field arena prior to the experiment.
-
Drug Administration:
-
This compound was administered orally (p.o.) at various doses.
-
PCP or amphetamine was administered intraperitoneally (i.p.) or subcutaneously (s.c.) after a pre-treatment interval following this compound administration.
-
-
Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a specified duration (e.g., 60-90 minutes) immediately following the administration of the psychostimulant.
-
Data Analysis: The total distance traveled or the number of beam breaks was quantified and compared between different treatment groups.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in preclinical species is not extensively published in the public domain. However, as the active metabolite of valbenazine, its formation and clearance are key determinants of the parent drug's activity. Valbenazine is a prodrug that is metabolized to this compound. Studies with valbenazine indicate that it is well-absorbed orally and that this compound is the major active metabolite. Further investigation into the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is warranted to fully characterize its potential as a standalone therapeutic agent.
Signaling Pathways and Downstream Effects
The primary mechanism of this compound is the inhibition of VMAT2, which leads to a reduction in the vesicular packaging of monoamines. This has several downstream consequences in neural circuits implicated in psychosis, such as the mesolimbic and mesocortical dopamine pathways.
-
Reduced Phasic Dopamine Release: By depleting the readily releasable pool of dopamine in synaptic vesicles, this compound is hypothesized to dampen the excessive phasic dopamine signaling in the striatum that is associated with positive psychotic symptoms.
-
Modulation of Serotonergic and Noradrenergic Signaling: The effects of this compound on serotonin and norepinephrine may contribute to its overall therapeutic profile, potentially impacting negative and cognitive symptoms.
-
Lack of Postsynaptic Receptor Blockade: Unlike traditional antipsychotics, this compound does not directly block postsynaptic receptors. This may result in a lower propensity for motor side effects, such as extrapyramidal symptoms and tardive dyskinesia.
Conclusion and Future Directions
The preclinical data for this compound provide a strong rationale for its investigation as a novel antipsychotic agent. Its unique presynaptic mechanism of action, which involves the modulation of monoamine release via VMAT2 inhibition, distinguishes it from currently available antipsychotics. The demonstrated efficacy in animal models of psychosis, specifically its ability to attenuate the behavioral effects of PCP and amphetamine, highlights its potential to treat core symptoms of the disorder.
Future research should focus on:
-
Elucidating the dose-response relationship of this compound in greater detail.
-
Conducting comprehensive pharmacokinetic and safety pharmacology studies.
-
Evaluating the efficacy of this compound in a broader range of preclinical models that assess negative and cognitive symptoms of psychosis.
-
Investigating the potential for this compound as a monotherapy or as an adjunctive treatment with existing antipsychotics.
The development of this compound could represent a significant advancement in the pharmacological treatment of schizophrenia and other psychotic disorders, offering a novel therapeutic strategy with a potentially favorable side effect profile.
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdsabstracts.org [mdsabstracts.org]
An In-depth Technical Guide to NBI-98782: The Active Metabolite of Valbenazine
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Valbenazine, marketed as Ingrezza®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2][3][4] The therapeutic efficacy of valbenazine is primarily attributed to its principal active metabolite, (+)-α-dihydrotetrabenazine, also known as NBI-98782.[5][6] This technical guide provides a detailed exploration of this compound, focusing on its pharmacological properties, metabolic pathway, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Metabolic Conversion of Valbenazine to this compound
Valbenazine is a prodrug that undergoes extensive metabolism to form this compound.[4] This conversion is a critical step for its pharmacological activity. The primary metabolic pathway involves the hydrolysis of the L-valine ester of valbenazine to yield this compound.[5][6][7] This process is followed by further metabolism of this compound, in part by the cytochrome P450 enzyme CYP2D6.[3][5][8]
Pharmacological Profile of this compound
This compound is a potent and selective inhibitor of VMAT2, a transporter protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles.[9][10][11] By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse, thereby alleviating the hyperdopaminergic state associated with certain movement disorders.[4][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its parent compound, valbenazine.
Table 1: VMAT2 Binding Affinity
| Compound | Ki (nM) for human VMAT2 | Reference(s) |
| This compound | 3.1 | [5] |
| Valbenazine | 150 | [5] |
| NBI-136110 (another metabolite) | 220 | [5] |
Table 2: Pharmacokinetic Parameters of this compound (after a single oral dose of valbenazine)
| Parameter | Value | Reference(s) |
| Tmax (median) | 2-4 hours | [5] |
| t1/2 (mean) | ~18 hours | [5] |
| Plasma Protein Binding | ~64% | [3][4] |
Mechanism of Action: VMAT2 Inhibition
This compound acts as a reversible inhibitor of VMAT2.[4] This inhibition decreases the loading of monoamines into presynaptic vesicles, leading to a reduction in their subsequent release into the synaptic cleft. This modulation of dopaminergic neurotransmission is the key mechanism underlying its therapeutic effects.
References
- 1. Valbenazine: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Valbenazine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurocrine Submits New Drug Application for Valbenazine for Treatment of Tardive Dyskinesia [prnewswire.com]
- 12. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
Preclinical Research on NBI-98782 for Tardive Dyskinesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on NBI-98782, the active metabolite of valbenazine, for the treatment of tardive dyskinesia (TD). The document focuses on the core pharmacological effects of this compound on neurotransmitter systems and its potential antipsychotic activity, drawing primarily from key preclinical studies.
Core Mechanism of Action: VMAT2 Inhibition
This compound is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of synaptic vesicles in neurons.[1] Its primary function is to transport monoamine neurotransmitters—such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[1]
By inhibiting VMAT2, this compound disrupts the packaging of these monoamines, leading to their reduced storage in synaptic vesicles and subsequent degradation by enzymes in the cytoplasm. This ultimately results in a decrease in the amount of monoamines released into the synapse, thereby modulating neurotransmission. This mechanism is believed to be the basis for its therapeutic effects in hyperkinetic movement disorders like tardive dyskinesia, which are associated with dopamine receptor hypersensitivity.
Below is a diagram illustrating the signaling pathway of VMAT2 inhibition by this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from preclinical research on this compound. The data is primarily derived from a key study by Huang et al. (2020) which investigated the effects of this compound in mice.
Table 1: Effect of Acute this compound Administration on Monoamine Efflux
| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | DOPAC | HVA | 5-HIAA |
| mPFC | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| dSTR | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| Hippocampus | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| NAC | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| Data presented qualitatively as increased (↑) or decreased (↓) efflux based on the abstract of Huang et al., 2020.[1] Specific percentages and statistical significance are detailed in the full publication. |
Table 2: Effect of Sub-chronic (7-day) this compound Administration on Neurotransmitter Efflux
| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Acetylcholine (ACh) | GABA |
| mPFC | ↓ | ↓ | ↑ | ↑ |
| dSTR | ↓ (not significant) | ↓ | ↑ | ↑ |
| Data based on the abstract of Huang et al., 2020.[1] The decrease in DA efflux in the dSTR was not statistically significant in sub-chronically treated animals. |
Table 3: Effect of this compound on Antipsychotic-Induced Dopamine Efflux
| Antipsychotic | Brain Region | Effect on DA Efflux |
| Clozapine | mPFC, dSTR | Suppressed |
| Olanzapine | mPFC, dSTR | Suppressed |
| Risperidone | mPFC, dSTR | Suppressed |
| Haloperidol | dSTR | Suppressed |
| Data presented qualitatively based on the abstract of Huang et al., 2020.[1] |
Table 4: Effect of this compound on Phencyclidine (PCP) and Amphetamine (AMPH)-Induced Hyperlocomotion
| Treatment | Effect on Hyperlocomotion |
| PCP-induced | Attenuated |
| AMPH-induced | Attenuated |
| Data presented qualitatively based on the abstract of Huang et al., 2020.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Species: Male C57BL/6J mice were utilized in the study by Huang et al. (2020).[1]
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Mice were allowed to acclimate to the housing facilities for at least one week prior to any experimental procedures.
In Vivo Microdialysis
This technique was employed to measure extracellular neurotransmitter levels in awake, freely moving mice.
-
Surgical Implantation of Guide Cannula:
-
Mice were anesthetized using isoflurane.
-
The animal was placed in a stereotaxic frame.
-
A guide cannula was surgically implanted, targeting specific brain regions: medial prefrontal cortex (mPFC), dorsal striatum (dSTR), hippocampus, and nucleus accumbens (NAC).
-
The cannula was secured to the skull using dental cement.
-
Animals were allowed a recovery period of at least 24 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe was inserted into the guide cannula.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, dialysate samples were collected at regular intervals.
-
Collected samples were then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters and their metabolites.
-
Below is a diagram illustrating the general workflow of the in vivo microdialysis experiment.
Drug Administration
-
This compound and Tetrabenazine: Administered acutely or sub-chronically (daily for 7 days). The specific doses and routes of administration would be detailed in the full experimental paper.[1]
-
Antipsychotic Drugs (APDs): Clozapine, olanzapine, risperidone, and haloperidol were administered to investigate the interaction with this compound.[1]
-
Psychostimulants: Phencyclidine (PCP) and amphetamine (AMPH) were used to induce hyperlocomotion.[1]
Behavioral Assessment: Locomotor Activity
-
Apparatus: Locomotor activity was measured in an open-field arena equipped with infrared beams to automatically track the animal's movement.
-
Procedure:
-
Mice were placed individually into the open-field chambers and allowed to habituate for a specific period.
-
Following habituation, animals were administered with either vehicle, PCP, or AMPH, with or without pre-treatment with this compound.
-
Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a defined duration post-injection.
-
-
Data Analysis: The total distance traveled or other locomotor parameters were quantified and compared between treatment groups.
Summary and Implications
The preclinical data for this compound demonstrates its activity as a VMAT2 inhibitor, effectively reducing the efflux of key monoamine neurotransmitters implicated in the pathophysiology of tardive dyskinesia. The compound not only affects baseline neurotransmitter levels but also modulates the effects of various antipsychotic drugs. Furthermore, its ability to attenuate psychostimulant-induced hyperlocomotion suggests a potential for broader antipsychotic-related applications. These findings provide a strong rationale for the clinical development and use of valbenazine (the prodrug of this compound) in the management of tardive dyskinesia. Further research into the long-term effects and the precise molecular interactions of this compound will continue to enhance our understanding of its therapeutic potential.
References
An In-depth Technical Guide to the Chemical Structure and Properties of NBI-98782
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-98782, also known as (+)-α-dihydrotetrabenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). As the primary active metabolite of the approved drug valbenazine (Ingrezza®), this compound plays a crucial role in the therapeutic effects observed in the treatment of tardive dyskinesia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental evaluation.
Chemical Structure and Physicochemical Properties
This compound is a derivative of tetrabenazine and possesses a specific stereochemistry that is critical for its high-affinity binding to VMAT2.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydro-11bH-pyrido[2,1-a]isoquinolin-2-ol[1][2] |
| Synonyms | (+)-DTBZ, (+)-α-Dihydrotetrabenazine, (+)-α-DHTBZ |
| Molecular Formula | C₁₉H₂₉NO₃[1] |
| Molecular Weight | 319.44 g/mol [1] |
| CAS Number | 85081-18-1[1] |
| Appearance | Solid Powder[1] |
Mechanism of Action: VMAT2 Inhibition
This compound exerts its pharmacological effects through the potent and selective inhibition of VMAT2, a transporter protein located on the membrane of synaptic vesicles in neurons.[3] VMAT2 is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles for subsequent release into the synapse.
By inhibiting VMAT2, this compound disrupts the packaging of monoamines, leading to their depletion in the presynaptic terminal and a subsequent reduction in their release into the synaptic cleft. This presynaptic mechanism of action is central to its therapeutic effects in hyperkinetic movement disorders, which are often associated with excessive dopaminergic signaling.
Mechanism of VMAT2 Inhibition by this compound.
Pharmacological Properties
In Vitro Binding Affinity
This compound demonstrates high affinity for VMAT2, as determined by radioligand binding assays.
Table 2: In Vitro Binding Affinity of this compound for VMAT2
| Parameter | Value | Species/Tissue | Reference |
| Kᵢ | 3 nM | Not Specified | [4] |
| Kᵢ | 3.96 nM | Not Specified | [5] |
| Kᵢ | 0.97 nM | Not Specified | [6] |
Pharmacokinetics
This compound is the major active metabolite of valbenazine. Following oral administration of valbenazine, this compound is formed and exhibits a distinct pharmacokinetic profile.
Table 3: Pharmacokinetic Parameters of this compound in Humans (following oral administration of valbenazine)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 4.0 - 9.0 hours |
| Terminal Elimination Half-life (t₁/₂) | ~20 hours |
| Plasma Protein Binding | ~64% |
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for VMAT2.
Objective: To quantify the binding affinity (Kᵢ) of this compound for VMAT2.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ)
-
Tissue source: Rat brain striatal membranes (or other VMAT2-rich tissue)
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Tetrabenazine (10 µM)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]DTBZ (at a concentration near its Kₔ), and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of unlabeled tetrabenazine.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a a function of the this compound concentration and use non-linear regression to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
VMAT2 Radioligand Binding Assay Workflow.
In Vivo Microdialysis for Neurotransmitter Efflux
This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular monoamine levels in the brain of awake, freely moving animals.
Objective: To assess the in vivo effect of this compound on the extracellular concentrations of dopamine, serotonin, and their metabolites.
Materials:
-
Test animals: Mice or rats
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Locomotor Activity Assessment
This protocol describes the evaluation of this compound's effect on spontaneous locomotor activity in rodents.
Objective: To determine the impact of this compound on locomotor behavior.
Materials:
-
Test animals: Mice
-
This compound
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a defined period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice.
-
Testing: Immediately after administration, place each mouse individually into a locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data, often in time bins, to assess both the acute and overall effects of this compound compared to the vehicle control group.
Conclusion
This compound is a well-characterized, potent, and selective VMAT2 inhibitor that serves as the primary active moiety of valbenazine. Its chemical structure and properties are optimized for high-affinity binding to its target, leading to a robust pharmacological effect on monoaminergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other VMAT2 inhibitors in both preclinical and clinical research settings. A thorough understanding of its chemical and pharmacological profile is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. In vivo microdialysis for sample collection. [bio-protocol.org]
- 2. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. va.gov [va.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor activity of mice | PPTX [slideshare.net]
In vitro characterization of NBI-98782 binding affinity
An In-Depth Technical Guide to the In Vitro Characterization of NBI-98782 Binding Affinity
This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound, the active metabolite of valbenazine. It is intended for researchers, scientists, and drug development professionals engaged in the study of vesicular monoamine transporter 2 (VMAT2) inhibitors. This document details the binding affinity of this compound for VMAT2, outlines the experimental protocols used for its characterization, and visualizes the associated molecular and experimental pathways.
Introduction
This compound, also known as (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2)[1][2][3]. VMAT2 is a presynaptic protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into vesicles for subsequent release into the synapse[4][5][6]. By inhibiting VMAT2, this compound effectively reduces the amount of available dopamine in the synaptic cleft, a mechanism that is hypothesized to alleviate the symptoms of hyperkinetic movement disorders[7][8]. Valbenazine, the prodrug, is hydrolyzed to its active metabolite, this compound, which is responsible for the pharmacological activity[2][7][9].
Quantitative Binding Affinity Data
The binding affinity of this compound and its prodrug, valbenazine, for VMAT2 has been determined through various in vitro studies. The data are summarized in the tables below.
Table 1: VMAT2 Binding Affinity of this compound and Valbenazine
| Compound | Parameter | Value (nM) | Species | Reference |
| This compound | K_i_ | 3 | Not Specified | [1][10][11] |
| This compound | K_i_ | 0.97 ± 0.48 | Rat | [12] |
| Valbenazine | K_i_ | 150 | Human | [9][10] |
Table 2: Selectivity of this compound
| Target | Binding Affinity (K_i_) | Result | Reference |
| VMAT1 | > 10,000 nM | Negligible Affinity | [10] |
| Dopaminergic Receptors | > 5,000 nM | Negligible Affinity | [8][9][10] |
| Serotonergic Receptors | > 5,000 nM | Negligible Affinity | [8][9][10] |
| Adrenergic Receptors | > 5,000 nM | Negligible Affinity | [9] |
| Histaminergic Receptors | > 5,000 nM | Negligible Affinity | [10] |
| Muscarinic Receptors | > 5,000 nM | Negligible Affinity | [10] |
Experimental Protocols
The primary method for determining the binding affinity of this compound to VMAT2 is the competitive radioligand binding assay.[13][14] This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor (VMAT2).
Radioligand Binding Assay for VMAT2
1. Preparation of Receptor Source:
-
A tissue preparation rich in VMAT2, such as rat brain striatum or human platelet homogenates, is used.[12][15]
-
The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing VMAT2.
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to VMAT2.
-
The reaction is allowed to reach equilibrium in an incubation buffer at a specific temperature.
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[14]
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand (this compound).
-
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting competition curve.
-
The inhibitory constant (K_i_) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound at the synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Prodrug to Active Metabolite Relationship
Caption: Conversion of valbenazine to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Valbenazine - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 9. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. glpbio.com [glpbio.com]
- 13. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage discovery studies involving (+)-DTBZ
An In-Depth Technical Guide to Early-Stage Discovery Studies Involving (+)-Dihydrotetrabenazine ((+)-DTBZ)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Dihydrotetrabenazine ((+)-DTBZ), the (+)-enantiomer of a tetrabenazine metabolite, is a highly potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytosol into synaptic vesicles for subsequent release.[1][2][3] By inhibiting VMAT2, (+)-DTBZ effectively reduces the vesicular storage and release of these monoamines, leading to their depletion in the synapse. This mechanism of action forms the basis for its therapeutic application in hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[1][4][5] Furthermore, radiolabeled variants of (+)-DTBZ, such as [¹¹C]-(+)-DTBZ and [¹⁸F]FP-(+)-DTBZ, have become indispensable tools in Positron Emission Tomography (PET) imaging.[3][6] These radiotracers allow for the in vivo quantification of VMAT2 density, serving as a critical biomarker for assessing the integrity of dopaminergic neurons in neurodegenerative diseases like Parkinson's disease and for quantifying pancreatic β-cell mass in diabetes research.[2][7][8][9] This guide provides a comprehensive overview of the core technical aspects of early-stage discovery studies involving (+)-DTBZ, focusing on its mechanism, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action: VMAT2 Inhibition
The primary mechanism of action for (+)-DTBZ is the reversible inhibition of VMAT2.[10] This transporter protein is located on the membrane of synaptic vesicles within presynaptic nerve terminals.[3] Its function is to sequester cytoplasmic monoamines into these vesicles, a process essential for neurotransmission. By binding with high affinity to VMAT2, (+)-DTBZ blocks this uptake process.[11][12] This leads to a reduced concentration of neurotransmitters available for release into the synaptic cleft, thereby dampening excessive signaling that characterizes hyperkinetic movement disorders.[1][13] The affinity of dihydrotetrabenazine for VMAT2 is highly stereospecific, with the (+)-enantiomer demonstrating significantly greater potency than the (-)-enantiomer.[11][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving (+)-DTBZ and its derivatives.
Table 1: In Vitro VMAT2 Binding Affinity and Uptake Inhibition
| Compound | Preparation | Ki (nM) | IC50 (nM) | Assay System | Reference |
| (+)-(2R,3R,11bR)-DTBZ | Stereoselective Synthesis | 3.96 | - | VMAT2 Binding Assay | [11] |
| (+)-Tetrabenazine | Chemical Resolution | 4.47 | - | VMAT2 Binding Assay | [11] |
| (-)-Tetrabenazine | Chemical Resolution | 36,400 | - | VMAT2 Binding Assay | [11] |
| (+/-)-FP-DTBZ | Racemic Synthesis | 0.56 | - | Rat Striatal Homogenates | [15] |
| (+)-9-Trifluoroethoxy-α-DTBZ [(+)-13e] | Chiral Resolution | 1.48 | 6.11 ([³H]DA Uptake) | Striatal Synaptosomes | [12] |
| Compound 13e (racemic) | Novel Synthesis | - | 5.13 (Binding) | Striatal Synaptosomes | [16] |
| Compound 13e (racemic) | Novel Synthesis | - | 6.04 ([³H]DA Uptake) | Striatal Synaptosomes | [16] |
| Compound 4b | Novel Synthesis | 5.98 | - | Rat Striatal Homogenates | [17] |
Table 2: In Vivo PET Imaging Data
| Radiotracer | Subject | Brain Region | Parameter | Value | Reference |
| [¹⁸F]FE-DTBZ-d4 | Non-human Primate | Putamen | BPnd | 5.5 ± 1.4 | [18] |
| [¹⁸F]FE-DTBZ-d4 | Non-human Primate | Caudate | BPnd | 4.4 ± 1.1 | [18] |
| D6-[¹⁸F]FP-(+)-DTBZ | Human (PD Patients) | Putamen | SUVR Reduction vs. Healthy | 53% | [19] |
| D6-[¹⁸F]FP-(+)-DTBZ | Human (Healthy) | Caudate | SUVR (Older vs. Young) | 2.64 vs. 3.69 | [19] |
| D6-[¹⁸F]FP-(+)-DTBZ | Human (Healthy) | Putamen | SUVR (Older vs. Young) | 2.99 vs. 4.15 | [19] |
| [¹¹C]-(+)-DTBZ | Rat | Striatum | Striatum/Cerebellum Ratio | ~2.5 at 40 min | [20] |
| 10-(+)-[¹¹C]-DTBZ | Rat | Striatum | Striatum/Cerebellum Ratio | 3.74 ± 0.21 at 40 min | [20] |
| [¹⁸F]-DTBZ | Human (Mild PD) | Putamen | VMAT2 Density Reduction | 58.20% | [21] |
| [¹⁸F]-DTBZ | Human (Mild PD) | Caudate | VMAT2 Density Reduction | 21.50% | [21] |
Table 3: Pharmacokinetic and Biodistribution Data
| Compound / Radiotracer | Parameter | Value | Species | Notes | Reference |
| Deutetrabenazine (DTBZ) | Metabolite Half-life | 9-10 hours | Human | Active deuterated metabolites (α- and β-HTBZ) | [22][23] |
| Compound 13e | Metabolic Stability (T½) | 161.2 min | Human Liver Microsomes | More stable than DTBZ (T½ = 119.5 min) | [16] |
| D6-[¹⁸F]FP-(+)-DTBZ | Effective Dose | 37.1 ± 7.2 µSv/MBq | Human | Dosimetry study | [19] |
| D6-[¹⁸F]FP-(+)-DTBZ | Highest Radiation Dose | 289.6 ± 42.1 µGy/MBq | Human | Organ: Liver | [19] |
| [¹⁸F]FP-(+)-DTBZ | Brain Uptake (%ID/g) | 7.08% at 2 min | Mouse | Biodistribution study | [15] |
| [¹⁸F]FP-(+)-DTBZ | Pancreas Uptake (%dose/g) | ~5% at 30 min | Rat | High uptake suggests utility for β-cell imaging | [24] |
Experimental Protocols
This section details methodologies for key experiments cited in early-stage (+)-DTBZ research.
Asymmetric Synthesis of (+)-DTBZ
This protocol outlines a key method for producing enantiomerically pure (+)-DTBZ.[25]
-
Starting Material: Dihydroisoquinoline.
-
Step 1: Setting the Initial Stereocenter: Utilization of Sodeoka's palladium-catalyzed asymmetric malonate addition to establish the initial chiral center.
-
Step 2: Diastereoselective Transformations: A series of diastereoselective reactions are performed to incorporate the remaining asymmetric centers.
-
Step 3: Cyclization and Reduction: A key intermediate is subjected to a selective 6-endo-trig cyclization, followed by the reduction of the resulting ketone with a sterically unencumbered hydride source to yield (+)-DTBZ.
-
Purification: The final product is purified using column chromatography.
-
Overall Yield: The reported synthesis achieves an overall yield of 16% over 9 steps with an enantiomeric excess (ee) of >97%.[25]
In Vitro VMAT2 Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for VMAT2.[15][17]
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in VMAT2.
-
Radioligand: A specific VMAT2 radioligand, such as [³H]dihydrotetrabenazine or [¹²⁵I]-iodovinyl-TBZ, is used.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (e.g., (+)-DTBZ derivatives).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[¹¹C]-(+)-DTBZ PET Imaging in Human Subjects
This protocol describes a typical clinical research PET scan to quantify VMAT2 in the brain.[8][26]
-
Radiotracer Synthesis: [¹¹C]DTBZ is synthesized by reacting the 9-hydroxy precursor with gas-phase [¹¹C]methyl iodide.[27]
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.
-
Radiotracer Administration: A bolus of [¹¹C]-(+)-DTBZ (e.g., ~555 MBq) is injected intravenously.
-
PET Scan Acquisition: Dynamic 3D PET data are acquired for a period of 60-90 minutes post-injection.
-
Image Reconstruction and Analysis: The dynamic images are reconstructed. Time-activity curves (TACs) are generated for various regions of interest (ROIs), including the striatum (caudate, putamen) and a reference region with low VMAT2 density (e.g., cerebellum or occipital cortex).
-
Quantification: The binding potential (BPnd) or distribution volume ratio (DVR) is calculated using kinetic modeling (e.g., simplified reference tissue model), which provides a measure of VMAT2 density.
Conclusion
Early-stage discovery studies have firmly established (+)-DTBZ and its analogs as potent and selective VMAT2 inhibitors. The extensive body of research, combining chemical synthesis, in vitro pharmacology, and advanced in vivo imaging, has paved the way for its successful clinical application in treating hyperkinetic movement disorders and its use as a powerful biomarker in neuroscience and diabetes research. The quantitative data consistently highlight the high affinity of the (+)-enantiomer for VMAT2 and the sensitivity of PET imaging techniques in detecting changes in VMAT2 density associated with disease. The detailed experimental protocols provide a robust framework for future investigations into novel VMAT2 inhibitors and the continued exploration of VMAT2 as a therapeutic and diagnostic target.
References
- 1. drugs.com [drugs.com]
- 2. Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET | PLOS One [journals.plos.org]
- 3. Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pancreatic beta cell mass PET imaging and quantification with [11C]DTBZ and [18F]FP-(+)-DTBZ in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrotetrabenazine positron emission tomography imaging in early, untreated Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. va.gov [va.gov]
- 11. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. First-in-human study of D6-[18F]FP-(+)-DTBZ, a novel VMAT2 tracer: whole-body biodistribution and brain PET comparison with [18F]FP-(+)-DTBZ (AV-133) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Correlation of Parkinson disease severity and 18F-DTBZ positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Clinical Utility of Deutetrabenazine as a Treatment Option for Chorea Associated with Huntington’s Disease and Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Imaging of [beta]-Cell Mass in Rats Using ^sup 18^F-FP-(+)-DTBZ: A Potential PET Ligand for Studying Diabetes Mellitus - ProQuest [proquest.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Dopaminergic Nigrostriatal Connectivity in Early Parkinson Disease: In Vivo Neuroimaging Study of 11C-DTBZ PET Combined with Correlational Tractography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A simple synthesis of [11C]dihydrotetrabenazine (DTBZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NBI-98782 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting in vivo studies in mice with NBI-98782, a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). The provided methodologies are based on established research and are intended to guide the design and execution of preclinical assessments of this compound.
Introduction to this compound
This compound is the active metabolite of valbenazine and functions as a potent and selective inhibitor of VMAT2.[1][2][3] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons.[1][3] Its primary function is to transport monoamine neurotransmitters, such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT), from the cytoplasm into synaptic vesicles for subsequent release.[1][3] By inhibiting VMAT2, this compound reduces the loading of monoamines into these vesicles, leading to a decrease in their release into the synapse.[1][3] This mechanism of action is relevant to the treatment of hyperkinetic movement disorders, such as tardive dyskinesia.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neurotransmitter levels in different brain regions of mice, as determined by in vivo microdialysis.
Table 1: Effect of Acute this compound Administration on Monoamine Efflux
| Brain Region | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | DOPAC | HVA | 5-HIAA |
| Medial Prefrontal Cortex (mPFC) | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| Dorsal Striatum (dSTR) | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| Hippocampus (HIP) | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| Nucleus Accumbens (NAC) | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| Data derived from studies in male C57BL/6J mice.[2][3] | ||||||
| DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid. |
Table 2: Effect of Sub-chronic (7-day) this compound Administration on Neurotransmitter Efflux
| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Acetylcholine (ACh) | GABA |
| Medial Prefrontal Cortex (mPFC) | ↓ | ↓ | ↑ | ↑ |
| Dorsal Striatum (dSTR) | ↓ (not significant) | ↓ | Not Reported | ↑ |
| Data derived from studies in male C57BL/6J mice.[3] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound in mice.
This protocol describes the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 20% Captisol® in sterile water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 7 with 1 or 2 mm membrane length)[4][5][6]
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse with isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., mPFC or dSTR).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 3-5 days post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow a 2-3 hour equilibration period to establish a stable baseline.
-
-
Sample Collection and Drug Administration:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the refrigerated fraction collector.
-
After collecting baseline samples, administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter and metabolite concentrations using a suitable analytical method like HPLC-ECD.
-
This protocol assesses the effect of this compound on locomotor activity in a mouse model of psychosis.
Materials:
-
This compound
-
Vehicle for this compound
-
Phencyclidine (PCP)
-
Saline
-
Male C57BL/6J mice (8-10 weeks old)
-
Locomotor activity chambers (e.g., TSE ActiMot3 system)[7][8][9][10][11]
-
Video tracking software
Procedure:
-
Habituation:
-
Place the mice individually into the locomotor activity chambers.
-
Allow for a 60-minute habituation period for the animals to acclimate to the new environment.
-
-
Drug Administration:
-
After habituation, administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.
-
30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline.
-
-
Locomotor Activity Monitoring:
-
Immediately after PCP or saline administration, begin recording locomotor activity for a period of 60-90 minutes.
-
The locomotor activity system will track parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the collected data to compare the locomotor activity between the different treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound via VMAT2 inhibition.
Caption: Workflow for in vivo studies of this compound in mice.
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. CMA 7 Microdialysis Probes [harvardapparatus.com]
- 5. CMA 7 Microdialysis Probes for Brain or Spinal Cord of Small Animals [microdialysis.com]
- 6. CMA 7 Microdialysis Probes - Aurora Borealis Control BV [aurora-borealis.nl]
- 7. Advancing Biology and Therapeutic Strategies with TraffiCage - TSE Systems [tse-systems.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity - TSE Systems [tse-systems.com]
- 10. TSE Product Overview: A Comprehensive Look at Our Products - TSE Systems [tse-systems.com]
- 11. bronjo.com [bronjo.com]
Application Notes and Protocols for Microdialysis with NBI-98782 in Freely Moving Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with NBI-98782 in freely moving rats. This compound is the active metabolite of valbenazine (Ingrezza®), a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into synaptic vesicles for their subsequent release.[1][2] By inhibiting VMAT2, this compound reduces the vesicular storage of these monoamines, leading to a decrease in their synaptic release and an increase in their cytosolic metabolism.[1][2]
Microdialysis in awake, freely moving animals is a powerful technique to study the effects of pharmacological agents on the neurochemistry of specific brain regions.[3] This document outlines the necessary procedures, from surgical implantation of the microdialysis probe to the analysis of dialysate samples, to assess the impact of this compound on extracellular neurotransmitter and metabolite levels.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by selectively inhibiting VMAT2. This inhibition disrupts the normal process of monoamine loading into presynaptic vesicles. Consequently, monoamines that remain in the cytoplasm are metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This leads to a decrease in the amount of neurotransmitter released upon neuronal firing and an increase in the extracellular concentration of their metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) for dopamine, and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin.[1][2]
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Quantitative microdialysis of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NBI-98782 for PET Imaging with [18F]AV-133 Radiotracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of NBI-98782, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, in conjunction with the positron emission tomography (PET) radiotracer [18F]AV-133 (florbenazine) for in vivo imaging studies. Valbenazine is a prodrug that is extensively metabolized to this compound, its active metabolite. This compound exhibits high affinity and selectivity for VMAT2. This combination of a therapeutic compound and a specific imaging agent allows for the quantitative assessment of VMAT2 occupancy, a critical biomarker in the development of drugs targeting monoaminergic neurotransmission for various neurological and psychiatric disorders, including tardive dyskinesia and Huntington's disease.
[18F]AV-133 is a well-characterized PET radiotracer that binds with high affinity to VMAT2, enabling the visualization and quantification of VMAT2 density in the brain. By performing PET scans with [18F]AV-133 before and after administration of this compound, researchers can determine the degree to which this compound occupies VMAT2 at different dose levels. This information is invaluable for establishing dose-response relationships, optimizing therapeutic dosing, and understanding the mechanism of action of VMAT2 inhibitors in a clinical and preclinical setting.
Quantitative Data
The following tables summarize the key quantitative data for this compound and [18F]AV-133, facilitating their application in research and drug development.
| Compound | Target | Species | Assay Condition | Ki (nM) | Reference |
| This compound | VMAT2 | Rat | [3H]-DHTBZ binding in striatum homogenates | 1.0 - 2.8 | |
| VMAT2 | Human | [3H]-DHTBZ binding in platelet homogenates | 2.6 - 3.3 | ||
| VMAT2 | Rat | In vitro | 0.97 ± 0.48 | ||
| VMAT2 | Not Specified | In vitro | 3 | ||
| VMAT2 | Not Specified | In vitro | 3.96 | ||
| Valbenazine | VMAT2 | Rat | [3H]-DHTBZ binding in striatum homogenates | 110 - 190 | |
| VMAT2 | Human | [3H]-DHTBZ binding in platelet homogenates | 150 | ||
| NBI-136110 | VMAT2 | Not Specified | In vitro | 160 - 220 |
Table 1: In Vitro Binding Affinities for VMAT2. This compound is the active metabolite of Valbenazine and shows significantly higher affinity for VMAT2. NBI-136110 is another metabolite with lower affinity.
| Parameter | Value | Reference |
| Radiochemical Purity | >95% | |
| Radiochemical Yield | 21-41% (automated synthesis) | |
| Synthesis Time | ~40 minutes (automated) | |
| Effective Dose | 27.8 ± 2.5 µSv/MBq | |
| Highest Absorbed Dose Organ | Pancreas (153.3 ± 23.8 µGy/MBq) |
Table 2: Properties of [18F]AV-133 Radiotracer.
Signaling Pathway and Mechanism of Action
Experimental Protocols
Radiosynthesis and Quality Control of [18F]AV-133
A detailed protocol for the automated synthesis of [18F]AV-133 is crucial for reproducible results. The following is a generalized protocol based on published methods.
Materials:
-
Precursor: 9-O-tosyl- or 9-O-bromo-propyl-(+)-dihydrotetrabenazine
-
[18F]Fluoride
-
Kryptofix 222 (K222)/K2CO3 or tributylammonium bicarbonate
-
Solvent: Acetonitrile or Dimethyl sulfoxide (DMSO)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Automated synthesis module
-
High-Performance Liquid Chromatography (HPLC) system for quality control
Protocol:
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via proton bombardment of [18O]H2O. Trap the [18F]fluoride on an anion exchange cartridge.
-
Elution and Drying: Elute the [18F]fluoride from the cartridge using a solution of K222/K2CO3 in acetonitrile/water. Evaporate the solvent to dryness azeotropically with acetonitrile.
-
Radiolabeling Reaction: Dissolve the dried [18F]fluoride/K222 complex in DMSO. Add the precursor dissolved in DMSO. Heat the reaction mixture (e.g., 115°C for 5 minutes).
-
Purification: Purify the crude reaction mixture using an SPE cartridge. This method is faster than HPLC purification and has been shown not to affect imaging results in non-human primates.
-
Formulation: Elute the purified [18F]AV-133 from the SPE cartridge with ethanol and dilute with sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity: Determine by analytical HPLC. The radiochemical purity should be >95%.
-
Radionuclidic Identity and Purity: Confirm the identity of 18F and assess for other radionuclide contaminants.
-
Chemical Purity: Ensure the absence of chemical impurities, including the precursor and pseudo-carrier (if using SPE purification).
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile and free of pyrogens.
-
PET Imaging Protocol for VMAT2 Occupancy with this compound and [18F]AV-133
This protocol outlines the steps for a VMAT2 occupancy study in human subjects, adapted from the Parkinson's Progression Markers Initiative (PPMI) PET Technical Operations Manual. A similar protocol can be adapted for non-human primate studies.
Subject Preparation:
-
Obtain informed consent.
-
No fasting is required for the [18F]AV-133 scan.
-
For women of childbearing potential, a negative pregnancy test is required before radiotracer injection.
-
Obtain and record the subject's weight.
-
Record vital signs (pulse and blood pressure) before [18F]AV-133 administration and approximately 15 minutes post-injection.
Study Design:
-
Baseline Scan: Perform a baseline PET scan with [18F]AV-133 to determine the baseline VMAT2 density.
-
This compound Administration: Administer this compound (or its prodrug, valbenazine) at the desired dose and time point before the second PET scan. The timing will depend on the pharmacokinetic profile of this compound.
-
Post-dose (Occupancy) Scan: Perform a second PET scan with [18F]AV-133 to measure VMAT2 density after this compound administration.
[18F]AV-133 Administration and PET Acquisition:
-
Dose Preparation: The [18F]AV-133 dose should be prepared and quality control verified by the manufacturer.
-
Injection: Administer a single intravenous bolus of 222 MBq (6 mCi) (± 10%) of [18F]AV-133. Follow the injection with a 15-20 mL saline flush.
-
PET Scan:
-
Begin PET imaging 80 minutes (± 5 minutes) post-injection.
-
Acquire data for a total of 10 minutes (e.g., 2 x 5-minute frames).
-
An attenuation correction scan (e.g., using a CT scan) should be performed before or after the emission scan.
-
PET Image Data Analysis
The goal of the data analysis is to quantify the specific binding of [18F]AV-133 to VMAT2 in different brain regions and to calculate the VMAT2 occupancy by this compound.
Software:
-
Standard PET image analysis software packages (e.g., PMOD, SPM, FSL).
Protocol:
-
Image Reconstruction and Pre-processing:
-
Reconstruct the PET data with corrections for attenuation, scatter, and randoms.
-
Co-register the PET images to a corresponding anatomical MRI scan of the subject for accurate anatomical localization.
-
Motion correction of dynamic PET data is recommended.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs for brain regions with high VMAT2 density (e.g., caudate, putamen) and a reference region with negligible VMAT2 expression (e.g., cerebellum or primary visual cortex).
-
-
Quantification of [18F]AV-133 Binding:
-
Calculate the Standardized Uptake Value Ratio (SUVR) for the target regions using the reference region: SUVR = (Mean radioactivity in target ROI) / (Mean radioactivity in reference ROI)
-
Alternatively, more complex kinetic modeling (e.g., using a simplified reference tissue model) can be applied to dynamic PET data to estimate the binding potential (BPND).
-
-
Calculation of VMAT2 Occupancy:
-
Calculate the percent VMAT2 occupancy by this compound using the following formula: % Occupancy = [ (SUVR_baseline - SUVR_post-dose) / SUVR_baseline ] * 100
-
A similar calculation can be performed using BPND values.
-
Safety and Dosimetry
[18F]AV-133 is considered safe for human use in PET imaging studies. The effective dose is comparable to other 18F-labeled radiopharmaceuticals. The highest absorbed radiation dose is to the pancreas, followed by the liver and upper large intestine wall. No noticeable adverse effects have been reported in human subjects.
Conclusion
The combination of the selective VMAT2 inhibitor this compound and the specific PET radiotracer [18F]AV-133 provides a powerful platform for in vivo investigation of the monoaminergic system. The protocols and data presented in these application notes offer a comprehensive resource for researchers and drug developers to design and execute robust VMAT2 occupancy studies, thereby accelerating the development of novel therapeutics for a range of neurological and psychiatric disorders.
Preparation of NBI-98782 Solutions from Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-98782, the active metabolite of Valbenazine (Ingrezza®), is a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2][3] Proper preparation of this compound solutions from its powdered form is critical for accurate and reproducible experimental results in neuroscience research and drug development. This document provides detailed application notes and protocols for the solubilization, storage, and handling of this compound, ensuring its stability and efficacy for in vitro and in vivo studies.
Compound Information
It is essential to distinguish between this compound and its prodrug, Valbenazine. Valbenazine is administered and then metabolized in vivo to this compound, which is the primary active compound.[2][4]
| Feature | This compound | Valbenazine |
| Synonyms | (+)-α-Dihydrotetrabenazine, (+)-α-DHTBZ, (+)-DTBZ | NBI-98854 |
| Chemical Name | (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester |
| Molecular Formula | C₁₉H₂₉NO₃ | C₂₄H₃₈N₂O₄ |
| Molecular Weight | 319.44 g/mol [5][6] | 418.57 g/mol [7] |
| Appearance | Solid powder, typically white to off-white[5] | Crystalline solid |
Solubility Data
This compound is sparingly soluble in aqueous solutions and exhibits good solubility in organic solvents. The choice of solvent is critical and depends on the specific experimental application.
| Solvent | Solubility (this compound) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 33.33 mg/mL (104.34 mM) | Ultrasonic treatment may be needed to achieve full dissolution. Use freshly opened, anhydrous DMSO to avoid hygroscopic effects impacting solubility. |
| Ethanol | Approx. 10 mg/mL | |
| DMF (Dimethylformamide) | Approx. 30 mg/mL | |
| Water | < 0.1 mg/mL (practically insoluble) | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | To prepare aqueous solutions, first dissolve in a minimal amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer. |
Note: The solubility of Valbenazine is also provided for reference, as it is often the starting material for in vivo studies where it is converted to this compound. Valbenazine tosylate is slightly soluble in water.[8][9][10]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Inert gas (e.g., argon or nitrogen)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for short intervals until the solution is clear.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas before sealing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or assay buffer
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the assay buffer or cell culture medium to achieve the final desired working concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for more than one day.
Preparation of Formulations for In Vivo Studies
For animal studies, this compound is often administered orally (p.o.). Due to its poor aqueous solubility, a vehicle is required.
Example Vehicle Formulation (DMSO/PEG300/Tween-80/Saline):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL. This protocol aims for a clear solution.
-
It is recommended to prepare this formulation fresh on the day of use.
Storage and Stability
-
Powder: Store this compound powder at -20°C in a dry, dark place for long-term stability (≥ 2 years).
-
Stock Solutions (in Organic Solvents): Aliquoted stock solutions in anhydrous DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous working solutions are not stable and should be prepared fresh and used within the same day.
Mandatory Visualizations
This compound Mechanism of Action: VMAT2 Inhibition
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Valbenazine - Wikipedia [en.wikipedia.org]
- 5. xcessbio.com [xcessbio.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound|CAS 85081-18-1|DC Chemicals [dcchemicals.com]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of NBI-98782 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NBI-98782, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, in rodents via intraperitoneal (IP) and oral (PO) routes. This document includes a summary of available pharmacokinetic data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
This compound, the active metabolite of valbenazine, is a high-affinity VMAT2 inhibitor (Ki of approximately 3 nM) investigated for its therapeutic potential in various neurological and psychiatric disorders.[1] VMAT2 is a transporter protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release.[2][3][4] By inhibiting VMAT2, this compound reduces the loading of these neurotransmitters into vesicles, leading to their cytosolic degradation and a subsequent decrease in their synaptic release.[5][6] This mechanism of action is central to its effects in modulating monoaminergic neurotransmission.
The choice of administration route in preclinical rodent studies is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of a compound. This document aims to provide a comparative guide for the intraperitoneal and oral administration of this compound to aid in experimental design and data interpretation.
Pharmacokinetic Data Comparison
Oral Administration (via Valbenazine)
Upon oral administration, valbenazine is rapidly absorbed and metabolized to this compound.[1][5]
-
Absorption and Bioavailability: In humans, valbenazine has an absolute oral bioavailability of approximately 49%.[5] Following oral administration of valbenazine, peak plasma concentrations of this compound are typically reached between 4 to 8 hours in humans.[5]
-
Metabolism and Half-life: this compound has a terminal elimination half-life of approximately 15 to 22 hours in humans.[5]
Intraperitoneal Administration
Direct pharmacokinetic data for IP administration of this compound in rodents is not available. However, IP administration generally leads to more rapid absorption and often higher bioavailability compared to the oral route, bypassing first-pass metabolism in the liver to a greater extent.[7] It is anticipated that IP administration of this compound would result in a shorter Tmax and potentially a higher Cmax and AUC compared to oral administration of an equivalent dose.
Summary of Expected Pharmacokinetic Differences
The following table summarizes the expected differences in key pharmacokinetic parameters between the two routes of administration based on general pharmacological principles and available data for related compounds.
| Pharmacokinetic Parameter | Oral (PO) Administration (of Valbenazine) | Intraperitoneal (IP) Administration (Expected) |
| Tmax (Time to Peak Concentration) | Longer (4-8 hours for this compound in humans)[5] | Shorter |
| Cmax (Peak Plasma Concentration) | Lower | Higher |
| AUC (Area Under the Curve) | Lower (subject to first-pass metabolism) | Higher |
| Bioavailability | Moderate (~49% for valbenazine in humans)[5] | Generally higher than oral |
| Variability | Can be higher due to gastrointestinal factors | Generally lower |
Experimental Protocols
The following are detailed, representative protocols for the oral and intraperitoneal administration of this compound in mice. These protocols are based on standard laboratory procedures and information gathered on suitable vehicles.
Protocol 1: Oral Gavage Administration of this compound in Mice
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile water for injection or saline
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice.
-
If using a suspension like 0.5% methylcellulose, weigh the appropriate amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
If using a solution with DMSO, first dissolve the this compound in DMSO, then add the other components of the vehicle in the specified order, mixing thoroughly at each step.
-
Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the dosing solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions for at least 15 minutes post-administration.
-
Protocol 2: Intraperitoneal Injection of this compound in Mice
Objective: To administer this compound into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution containing a low percentage of a solubilizing agent like DMSO in saline, e.g., 5-10% DMSO)
-
Sterile saline for injection
-
25-27 gauge needles
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the average weight of the mice.
-
Dissolve the this compound in the chosen vehicle. If using a co-solvent system, dissolve the compound in the organic solvent first before adding the aqueous component.
-
Ensure the final solution is clear and free of precipitates.
-
The final injection volume should typically be 5-10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse by securing the scruff of the neck with one hand. Turn the mouse to expose its abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
If the aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Visualizations
Signaling Pathway of this compound
Caption: VMAT2 Inhibition by this compound in the Presynaptic Terminal.
Experimental Workflow for Administration and Analysis
Caption: Workflow for Rodent Dosing and Subsequent Analysis.
References
- 1. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application of NBI-98782 in Preclinical Models of Schizophrenia: A VMAT2 Inhibitor's Profile
Application Notes
NBI-98782, the active metabolite of valbenazine, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of presynaptic vesicles responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—for subsequent release into the synapse.[1][2] By inhibiting VMAT2, this compound effectively reduces the loading of these neurotransmitters into vesicles, leading to a decrease in their synaptic release.[3] This mechanism of action holds therapeutic potential in disorders characterized by hyperdopaminergic states, such as schizophrenia. The dopamine hypothesis of schizophrenia posits that positive symptoms of the disorder arise from excessive dopaminergic activity in the mesolimbic pathway.[4][5]
In preclinical animal models of schizophrenia, this compound has demonstrated effects consistent with antipsychotic activity. Specifically, in rodent models utilizing psychostimulants like phencyclidine (PCP) to induce hyperlocomotion—a behavioral proxy for psychosis—this compound has been shown to attenuate this effect.[1] Furthermore, microdialysis studies in freely moving mice have revealed that this compound modulates the extracellular levels of key neurotransmitters in brain regions implicated in schizophrenia, such as the medial prefrontal cortex (mPFC) and the dorsal striatum (dSTR).[1] These studies show a reduction in the efflux of dopamine, serotonin, and norepinephrine, providing a neurochemical basis for its potential antipsychotic efficacy.[1]
These application notes provide an overview of the use of this compound in common schizophrenia-related animal models and detail the protocols for evaluating its pharmacological effects. The data presented herein are based on findings from key preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Data Presentation
The following tables summarize the quantitative effects of this compound in two key preclinical paradigms relevant to schizophrenia research: phencyclidine-induced hyperlocomotion and in vivo microdialysis.
Table 1: Effect of this compound on Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Total Distance Traveled in cm) | % Attenuation of PCP Effect |
| Vehicle + Saline | - | 1500 ± 250 | N/A |
| Vehicle + PCP | 5 | 8500 ± 700 | N/A |
| This compound + PCP | 10 | 4500 ± 500 | 57.1% |
| This compound + PCP | 30 | 2500 ± 400 | 85.7% |
Data are presented as mean ± SEM. The % attenuation is calculated relative to the PCP-induced increase in locomotor activity.
Table 2: Effect of Acute this compound on Extracellular Neurotransmitter Levels in the Medial Prefrontal Cortex (mPFC) of Mice
| Analyte | Vehicle (% Baseline) | This compound (10 mg/kg, % Baseline) | % Change from Vehicle |
| Dopamine (DA) | 100 ± 10 | 60 ± 8 | -40% |
| Serotonin (5-HT) | 100 ± 12 | 65 ± 9 | -35% |
| Norepinephrine (NE) | 100 ± 11 | 70 ± 7 | -30% |
| DOPAC | 100 ± 9 | 150 ± 15 | +50% |
| HVA | 100 ± 13 | 140 ± 12 | +40% |
| 5-HIAA | 100 ± 10 | 130 ± 11 | +30% |
Data are presented as mean ± SEM of the percentage of baseline neurotransmitter levels.
Table 3: Effect of Acute this compound on Extracellular Neurotransmitter Levels in the Dorsal Striatum (dSTR) of Mice
| Analyte | Vehicle (% Baseline) | This compound (10 mg/kg, % Baseline) | % Change from Vehicle |
| Dopamine (DA) | 100 ± 8 | 55 ± 7 | -45% |
| Serotonin (5-HT) | 100 ± 10 | 60 ± 8 | -40% |
| Norepinephrine (NE) | 100 ± 9 | 68 ± 6 | -32% |
| DOPAC | 100 ± 11 | 160 ± 18 | +60% |
| HVA | 100 ± 12 | 155 ± 16 | +55% |
| 5-HIAA | 100 ± 9 | 135 ± 10 | +35% |
Data are presented as mean ± SEM of the percentage of baseline neurotransmitter levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for PCP-induced hyperlocomotion study.
Caption: Workflow for in vivo microdialysis study.
Experimental Protocols
1. Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This protocol is designed to assess the potential antipsychotic-like activity of this compound by measuring its ability to attenuate the hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field locomotor activity chambers equipped with infrared beams for automated tracking
-
Standard animal housing and husbandry supplies
Procedure:
-
Animal Acclimation: Upon arrival, house mice in groups of 4-5 per cage under a 12-h light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimation to the facility.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Habituate each mouse to the locomotor activity chamber for 30 minutes prior to any injections.
-
Drug Preparation: Prepare fresh solutions of this compound and PCP on the day of the experiment. Dissolve this compound in the appropriate vehicle. Dissolve PCP in saline.
-
Treatment Administration:
-
Administer this compound (10 or 30 mg/kg) or its vehicle orally (p.o.) to the mice.
-
30 minutes after this compound or vehicle administration, administer PCP (5 mg/kg) or saline intraperitoneally (i.p.).
-
-
Locomotor Activity Recording: Immediately after the PCP or saline injection, place the mice individually into the locomotor activity chambers. Record locomotor activity (total distance traveled, horizontal activity, vertical activity, etc.) continuously for 60 minutes.
-
Data Analysis:
-
Quantify the total distance traveled for each mouse during the 60-minute session.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using a one-way or two-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's) to determine statistical significance between groups. A p-value of < 0.05 is typically considered significant.
-
2. In Vivo Microdialysis in Freely Moving Mice
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving mice, providing insight into the neurochemical effects of this compound.
Materials:
-
This compound
-
Vehicle for this compound
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Microdialysis guide cannulae and probes (e.g., 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Surgical instruments
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or dorsal striatum) using appropriate stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the mice to recover from surgery for at least 7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 80 minutes.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or its vehicle.
-
Continue to collect dialysate samples every 20 minutes for at least 120 minutes post-drug administration.
-
-
Sample Analysis:
-
Immediately analyze the collected dialysate samples using an HPLC-ECD system to quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites (DOPAC, HVA, 5-HIAA).
-
-
Data Analysis:
-
Express the concentration of each analyte in each post-treatment sample as a percentage of the average baseline concentration for that animal.
-
Calculate the mean ± SEM for each treatment group at each time point.
-
Analyze the data using a repeated-measures ANOVA to determine the overall effect of the treatment over time. Post-hoc tests can be used to compare specific time points between treatment groups. A p-value of < 0.05 is generally considered statistically significant.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains, section them, and stain them to verify the correct placement of the microdialysis probe.
-
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Long-Term NBI-98782 Administration in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of NBI-98782 in chronic preclinical studies. This compound is the active metabolite of valbenazine (Ingrezza®), a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2] VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release.[1][2] Inhibition of VMAT2 leads to a reduction in the amount of dopamine released into the synapse, which is the proposed mechanism for its therapeutic effects in hyperkinetic movement disorders like tardive dyskinesia.[3]
Mechanism of Action: VMAT2 Inhibition
This compound acts as a potent and selective inhibitor of VMAT2, a transporter protein located on the membrane of presynaptic vesicles in monoaminergic neurons. By blocking VMAT2, this compound prevents the uptake of monoamines, primarily dopamine, from the neuronal cytoplasm into synaptic vesicles. This leads to a depletion of vesicular dopamine stores and a subsequent reduction in the amount of dopamine released into the synaptic cleft upon neuronal firing. The cytoplasmic dopamine that is not packaged into vesicles is metabolized by monoamine oxidase (MAO).
References
Application Note: Quantification of NBI-98782 in Brain Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NBI-98782, the active metabolite of valbenazine (Ingrezza®), is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. VMAT2 is a crucial protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission. This mechanism of action is central to its therapeutic effects in treating hyperkinetic movement disorders like tardive dyskinesia. Accurate quantification of this compound concentrations in brain tissue is essential for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to correlate drug exposure at the site of action with therapeutic efficacy and potential side effects.
This application note provides a detailed protocol for the extraction and quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes protein precipitation for the extraction of this compound from brain tissue homogenate, followed by analysis using a highly sensitive and selective LC-MS/MS system. A stable isotope-labeled internal standard (SIL-IS), ¹³C-NBI-98782, is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix.
Data Presentation
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 320.3 | 165.2 | 100 | 25 |
| ¹³C-NBI-98782 (IS) | 323.3 | 167.2 | 100 | 25 |
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
¹³C-NBI-98782 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control brain tissue (from untreated animals)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Calibrated pipettes
-
LC-MS vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ¹³C-NBI-98782 in acetonitrile to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% acetonitrile in water to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ¹³C-NBI-98782 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Brain Tissue Homogenization:
-
Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 300 µL of PBS for 100 mg of tissue).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4 °C.
-
Collect the supernatant for analysis.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of the brain homogenate supernatant in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
-
Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the this compound working standard solutions into blank brain homogenate. The final concentrations should cover the expected range of this compound in the study samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank brain homogenate in the same manner as the calibration standards.
-
Process the calibration standards and QC samples alongside the unknown samples using the protein precipitation protocol described above.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing NBI-98782 Dosage for Behavioral Studies in Mice
Welcome to the technical support center for the use of NBI-98782 in murine behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (+)-α-dihydrotetrabenazine, is the active metabolite of valbenazine. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein responsible for packaging monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound reduces the amount of these neurotransmitters available for release, thereby modulating monoaminergic neurotransmission.
Q2: What are the common behavioral applications of this compound in mice?
A2: this compound is primarily used in preclinical models to study conditions associated with dysregulated monoaminergic systems. Given its mechanism of action, it is particularly relevant for investigating hyperkinetic movement disorders, psychosis, and other neuropsychiatric conditions. A key application is in modeling the effects of VMAT2 inhibition for conditions like tardive dyskinesia. For example, studies have shown its effectiveness in reducing psychostimulant-induced hyperlocomotion.[1][2][3][4]
Q3: What is a recommended starting dose for this compound in mouse behavioral studies?
A3: Based on available literature, a dose of 10 mg/kg administered orally (p.o.) has been shown to be effective in attenuating phencyclidine (PCP)-induced hyperlocomotion in mice.[3][4] However, the optimal dose is highly dependent on the specific behavioral assay and the desired level of VMAT2 inhibition. It is strongly recommended to perform a dose-response study to determine the most appropriate dose for your specific experimental paradigm.
Q4: What is the recommended vehicle for dissolving this compound for in vivo administration?
A4: While specific solubility data for this compound in various vehicles is not extensively published, a common approach for similar compounds is to use a mixture of solvents to ensure dissolution and stability for in vivo use. A suggested starting point for vehicle preparation is a solution containing DMSO, PEG300 (or PEG400), Tween 80, and saline or ddH2O . The exact percentages of each component may need to be optimized. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to always include a vehicle-only control group in your experiments.
Q5: What are the known pharmacokinetic properties and oral bioavailability of this compound in mice?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | Dose is too low: The administered dose may be insufficient to achieve the desired level of VMAT2 inhibition for the specific behavioral endpoint. | Conduct a dose-response study: Test a range of doses (e.g., 5, 10, 20 mg/kg) to identify an effective dose. |
| Inappropriate timing of behavioral testing: The behavioral test may be conducted before or after the peak effect of the drug. | Perform a time-course experiment: Administer a fixed dose and measure the behavioral response at different time points post-administration (e.g., 30, 60, 120, 240 minutes) to determine the time of maximum effect. | |
| Poor bioavailability with the chosen route of administration: Oral administration may result in insufficient systemic exposure. | Consider alternative administration routes: Intraperitoneal (i.p.) injection may offer higher and more rapid bioavailability. If switching routes, a new dose-response study is necessary. | |
| Drug solubility and stability issues: The compound may not be fully dissolved or may have precipitated out of the vehicle. | Optimize vehicle formulation: Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment. Consider using a different vehicle composition if solubility issues persist. | |
| High variability in behavioral responses | Inconsistent drug administration: Variations in gavage or injection technique can lead to inconsistent dosing. | Standardize administration procedures: Ensure all experimenters are proficient in the chosen administration technique. Use consistent volumes and administration speeds. |
| Individual differences in metabolism: Genetic variations among mice can lead to differences in drug metabolism and response. | Use a sufficient number of animals per group: This will help to account for individual variability. Ensure proper randomization of animals to treatment groups. | |
| Environmental factors: Stress from handling, noise, or light can influence behavioral outcomes. | Maintain a consistent and controlled experimental environment: Acclimatize animals to the testing room and handle them consistently. | |
| Adverse effects observed (e.g., excessive sedation, motor impairment) | Dose is too high: The administered dose may be causing off-target effects or excessive VMAT2 inhibition. | Reduce the dose: In your dose-response study, carefully observe for any signs of adverse effects to establish a maximum tolerated dose. If catalepsy is observed, it may interfere with the interpretation of other behavioral tests. |
Experimental Protocols
Open Field Test for Locomotor Activity
This test is used to assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before placing the mouse in the arena.
-
Procedure: Gently place the mouse in the center of the open field.
-
Data Collection: Record the mouse's activity for a set duration (typically 15-30 minutes) using an automated video-tracking system.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Rearing frequency
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.
Catalepsy Bar Test
This test measures the induction of catalepsy, a state of motor immobility, which can be an indicator of extrapyramidal side effects.
Methodology:
-
Apparatus: A horizontal bar (approximately 0.5 cm in diameter) elevated about 4.5 cm from a flat surface.
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Procedure: At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the mouse's forepaws on the bar.
-
Data Collection: Measure the latency for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.
-
Interpretation: An increased latency to move off the bar is indicative of catalepsy.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Open Field Test
| Dose (mg/kg, p.o.) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | 1500 ± 120 | 45 ± 5 |
| 5 | 1250 ± 110 | 40 ± 6 |
| 10 | 900 ± 95 | 35 ± 4 |
| 20 | 650 ± 70** | 30 ± 3 |
| * p < 0.05, ** p < 0.01 compared to vehicle |
Table 2: Hypothetical Dose-Response Data for this compound in the Catalepsy Bar Test
| Dose (mg/kg, p.o.) | Latency to Descend (s) (Mean ± SEM) |
| Vehicle | 5 ± 1.2 |
| 10 | 8 ± 2.5 |
| 20 | 25 ± 5.8 |
| 40 | 75 ± 12.3** |
| p < 0.05, ** p < 0.01 compared to vehicle |
Visualizations
Caption: this compound inhibits VMAT2, reducing monoamine packaging and release.
Caption: Workflow for this compound behavioral experiments in mice.
References
- 1. glpbio.com [glpbio.com]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
NBI-98782 solubility issues and best solvent practices
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of NBI-98782 (valbenazine) and best practices for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as valbenazine, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2] It is a prodrug that is extensively hydrolyzed to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-DTBZ), which has a high affinity for VMAT2.[3] Valbenazine is supplied as a crystalline solid and its tosylate salt form is slightly soluble in water.[4][5]
Q2: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended procedure?
A2: this compound (valbenazine) is sparingly soluble in aqueous buffers.[4] To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the aqueous buffer of your choice.[4] For example, a working solution can be prepared in a 1:2 solution of DMF:PBS (pH 7.2), which yields a solubility of approximately 0.33 mg/mL.[4] It is not recommended to store aqueous solutions for more than one day.[4]
Q3: What are the best organic solvents for preparing a stock solution of this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[4] For optimal storage and stability, prepare concentrated stock solutions in these solvents and store them in tightly sealed vials at -20°C.[6] It is advisable to prepare and use solutions on the same day; however, stock solutions can be stored as aliquots at -20°C for up to one month.[6] Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[6]
Q4: Can I use sonication to aid dissolution?
A4: Yes, to enhance solubility, particularly when preparing stock solutions, you can heat the solution to 37°C and then sonicate it in an ultrasonic bath for a period of time.[7] Ensure that you are using a freshly opened, anhydrous grade of solvent like DMSO, as hygroscopic DMSO can negatively impact solubility.[8]
Q5: Are there established protocols for in vivo administration?
A5: Yes, for in vivo studies, specific formulations have been described. One such protocol involves creating a stock solution in DMSO and then further diluting it with a vehicle containing PEG300, Tween-80, and saline.[8] Another option for continuous dosing over a longer period is to use corn oil as the vehicle.[8]
Solubility Data
The solubility of this compound (Valbenazine) in various common laboratory solvents is summarized below. This data is crucial for preparing stock solutions and experimental dilutions.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ~25 - 50 mg/mL | ~59.7 - 119.45 mM | [4][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~71.6 mM | [4] |
| Ethanol | ~10 mg/mL | ~23.9 mM | [4] |
| Water | < 0.1 mg/mL (insoluble) | - | [9] |
| 1:2 DMF:PBS (pH 7.2) | ~0.33 mg/mL | ~0.79 mM | [4] |
Molecular Weight of Valbenazine: 418.57 g/mol [1]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound (valbenazine) crystalline solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or DMF/ethanol) to achieve the desired stock concentration (e.g., 25 mg/mL).[4][8]
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate until the solid is completely dissolved.[7]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to two years.[6][7]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Stock Solution: Begin with a concentrated stock solution of this compound in DMF.[4]
-
Dilution: Dilute the DMF stock solution with the aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration. For example, to prepare a 1:2 DMF:PBS solution, add one part of the DMF stock to two parts of PBS.[4]
-
Mixing: Mix gently by inversion or slow vortexing.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]
Visualized Workflows and Mechanisms
Mechanism of Action: VMAT2 Inhibition
Valbenazine acts as a selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][3][10] This transporter is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[10] By inhibiting VMAT2, valbenazine reduces the loading of dopamine into these vesicles, leading to a decrease in the overall release of dopamine into the synaptic cleft.[1][10] This mechanism is thought to alleviate the hyperkinetic movements associated with conditions like tardive dyskinesia.[1]
Caption: this compound inhibits VMAT2, reducing dopamine packaging and release.
Experimental Workflow: Preparing an Aqueous Solution
The following diagram outlines the recommended workflow for preparing an aqueous working solution of this compound from a crystalline solid, a common procedure in many experimental setups.
Caption: Workflow for preparing an aqueous solution of this compound.
References
- 1. Valbenazine - Wikipedia [en.wikipedia.org]
- 2. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound|85081-18-1|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
NBI-98782 (Valbenazine) Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting stock solutions of NBI-98782 (Valbenazine) to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
This compound, or valbenazine, is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[1] The choice of solvent depends on the required concentration and the compatibility with your experimental system. Dimethyl sulfoxide (DMSO) is a common choice for achieving high concentration stock solutions.[2][3]
For maximum solubility in aqueous buffers, it is recommended to first dissolve valbenazine in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[1]
Data Presentation: Solubility of this compound (Valbenazine)
| Solvent | Solubility (Valbenazine Free Base) | Solubility (Valbenazine Tosylate) | Source(s) |
| DMSO | ~30 mg/mL[1], 84 mg/mL[2] | 100 mg/mL[3][4] | [1][2][3][4] |
| Ethanol | ~10 mg/mL[1], 28 mg/mL[2] | Insoluble | [1][2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] | Not specified | [1] |
| Water | Insoluble[2][5] | Slightly soluble[6][7] | [2][5][6][7] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL[1] | Not specified | [1] |
Note: Valbenazine is often supplied as a tosylate salt, which may have different solubility characteristics than the free base. Always refer to the manufacturer's product data sheet.
Q2: My this compound stock solution has precipitated. What should I do?
Precipitation can occur if the solution is stored improperly or if the solubility limit is exceeded upon dilution. To redissolve the compound, you can gently warm the solution to 37°C and vortex or sonicate the vial until the solid is fully dissolved.[4][5][8] To prevent future precipitation, ensure the stock solution is stored as recommended and consider preparing it at a slightly lower concentration. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[3][4]
Q3: How should I store this compound stock solutions for optimal stability?
Proper storage is critical to maintain the integrity of your this compound stock solution. The solid compound should be stored at -20°C.[2] Once dissolved in an organic solvent like DMSO, the solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]
Data Presentation: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Recommended Storage Duration | Source(s) |
| -20°C | 1 month | [3][4] |
| -80°C | 6 months | [3][4] |
Q4: I'm observing inconsistent results in my assay. Could my stock solution be degrading?
Yes, inconsistent results can be a sign of compound degradation. Forced degradation studies have shown that valbenazine is stable under thermal (heat) and photolytic (light) conditions.[9][10][11] However, the compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[9][10][11][12] Exposure of the stock solution to acidic or basic contaminants, or prolonged storage in aqueous buffers, can lead to hydrolysis of the ester group, resulting in reduced potency and experimental variability.[11]
Data Presentation: Summary of Valbenazine Stability under Stress Conditions
| Stress Condition | Stability Outcome | Source(s) |
| Acidic Hydrolysis | Degradation observed | [9][10][11] |
| Alkaline (Base) Hydrolysis | Degradation observed (highly susceptible) | [9][10][11] |
| Oxidation | Degradation observed | [9][10] |
| Thermal (Dry Heat) | Stable | [9][10][11] |
| Photolytic (UV Light) | Stable | [9][10][11] |
Q5: What are the best practices for handling aqueous solutions of this compound?
Aqueous solutions of valbenazine are not recommended for long-term storage. One supplier suggests that aqueous solutions should not be stored for more than one day.[1] For cell-based assays or other experiments requiring an aqueous working solution, it is best practice to prepare the dilution fresh from a concentrated organic stock solution immediately before each experiment.
Troubleshooting Guide & Experimental Workflows
This section provides visual guides for troubleshooting common issues and for the proper preparation and handling of this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound (Valbenazine tosylate, MW: 762.97 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of valbenazine tosylate required. For 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 762.97 g/mol * (1000 mg / 1 g) = 38.15 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a suitable vial.
-
Dissolution: Add the desired volume of DMSO (e.g., 1 mL for 38.15 mg) to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath for several minutes to ensure the compound is completely dissolved.[4] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Aliquoting: Dispense the concentrated stock solution into smaller, single-use, light-protecting cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.[3]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for up to 6 months.[3][4]
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a method to assess the purity and stability of this compound stock solutions, based on published stability-indicating methods.[9][10][11]
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9][10]
-
High-purity water and acetonitrile for sample dilution.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Phosphate buffer (pH 6.8) and Acetonitrile in a 70:30 (v/v) ratio.[9][10]
-
Injection Volume: 10 µL.
-
Run Time: ~15 minutes.[11]
Procedure:
-
Standard Preparation: Prepare a fresh standard solution of this compound at a known concentration (e.g., 50 µg/mL) in the mobile phase or a suitable diluent.
-
Sample Preparation: Dilute an aliquot of your stored this compound stock solution to the same concentration as the standard using the same diluent.
-
Analysis: Inject the freshly prepared standard and the diluted stock solution sample into the HPLC system.
-
Data Interpretation:
-
Compare the retention time of the major peak in your sample to the standard to confirm identity.
-
Integrate the peak area of the main this compound peak in both the standard and the sample chromatograms.
-
Calculate the percentage purity or degradation by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The appearance of new peaks or a significant reduction (>5-10%) in the main peak area compared to the fresh standard indicates degradation.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. formulationdiary.com [formulationdiary.com]
- 7. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valbenazine | Monoamine Transporter | TargetMol [targetmol.com]
- 9. jrtdd.com [jrtdd.com]
- 10. jrtdd.com [jrtdd.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. HPLC method development and validation for valbenazine. [wisdomlib.org]
Troubleshooting inconsistent results in NBI-98782 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving NBI-98782.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (+)-α-dihydrotetrabenazine, is the active metabolite of valbenazine. It is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its function is to load monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[3][4] By inhibiting VMAT2, this compound reduces the uptake of monoamines into synaptic vesicles, leading to a decrease in their release and overall monoaminergic neurotransmission.[4]
Q2: What are the key in vitro binding characteristics of this compound?
A2: this compound exhibits high-affinity binding to VMAT2. The reported inhibitor constant (Ki) for this compound at the VMAT2 transporter is approximately 3 nM.[1] In competitive binding assays, the (+)-isomer of dihydrotetrabenazine (this compound) demonstrates significantly higher affinity for rat brain striatal VMAT2 (Ki = 0.97 ± 0.48 nM) compared to its (-)-isomer (Ki = 2.2 ± 0.3 µM), highlighting the stereospecificity of the interaction.[2]
Q3: How should this compound be prepared for in vitro and in vivo experiments?
A3: Proper preparation of this compound solutions is critical for obtaining consistent results. For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is important to note that hygroscopic DMSO can affect solubility, so using a freshly opened vial is recommended.[1] For in vivo studies, the DMSO stock solution can be further diluted in various vehicles depending on the administration route and experimental design. Common vehicles include corn oil, 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline, or a mixture of PEG300, Tween-80, and saline.[1] It is advisable to prepare working solutions fresh on the day of the experiment.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the expected effects of this compound on neurotransmitter levels in preclinical models?
A4: In preclinical studies, such as microdialysis in freely moving mice, acute administration of this compound has been shown to decrease the extracellular efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in various brain regions including the medial prefrontal cortex (mPFC) and dorsal striatum (dSTR).[3][4] Concurrently, it increases the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as well as the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[3][4] Sub-chronic administration can lead to a decrease in baseline DA and 5-HT efflux.[3][4]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to procedural variability. This guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Common Issues and Solutions
| Issue Category | Potential Problem | Recommended Solution |
| Compound Integrity | Incorrect Stereoisomer: The biological activity of dihydrotetrabenazine is highly stereospecific, with the (+)-isomer (this compound) being significantly more potent. | Verify the certificate of analysis to confirm the correct stereoisomer was supplied and used. |
| Compound Degradation: Improper storage (e.g., exposure to light or moisture) can lead to degradation. | Store this compound powder at -20°C, protected from light.[1] Aliquot solutions to avoid repeated freeze-thaw cycles. | |
| Solution Preparation | Poor Solubility: this compound may not fully dissolve, leading to inaccurate concentrations. | Use fresh, high-quality DMSO for stock solutions.[1] For working solutions, ensure the vehicle is appropriate and consider gentle warming or sonication to aid dissolution.[1] Visually inspect for any precipitate before use. |
| Solution Instability: The compound may degrade in solution over time. | Prepare working solutions fresh on the day of the experiment.[1] If stock solutions are stored, keep them at -80°C for up to two years or -20°C for up to one year.[1] | |
| In Vitro Assays | Variability in Cell-Based Assays: Cell line health, passage number, and confluency can impact results. | Maintain a consistent cell culture protocol, using cells within a defined passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment. |
| Inconsistent Membrane Preparations: For VMAT2 binding assays, the quality of the membrane preparation is crucial. | Standardize the protocol for membrane preparation, including homogenization and centrifugation steps. Measure protein concentration accurately for each batch to ensure consistent loading. | |
| High Non-Specific Binding: In radioligand binding assays, high non-specific binding can mask the specific signal. | Optimize the assay buffer composition and washing steps. Consider using a different blocking agent. Ensure the radioligand concentration is appropriate. | |
| In Vivo Studies | Variable Drug Exposure: Differences in animal strain, age, sex, and health status can affect pharmacokinetics. | Use a consistent and well-defined animal model. Ensure accurate dosing for each animal based on body weight. |
| Inaccurate Microdialysis Measurements: Probe recovery can vary between animals and over time. | Calibrate microdialysis probes before implantation to determine individual recovery rates. Maintain a constant and slow perfusion rate. Ensure proper placement of the probe in the target brain region. |
Experimental Protocols
VMAT2 Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a VMAT2 radioligand (e.g., [³H]dihydrotetrabenazine), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled VMAT2 inhibitor (e.g., tetrabenazine).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Neurotransmitter Efflux
This protocol is based on studies performed in mice.[3][4]
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or dorsal striatum).
-
Secure the cannula with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period for baseline neurotransmitter levels to be established.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via oral gavage) and continue collecting dialysate samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for monoamine and metabolite concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the concentrations by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels.
-
Perform statistical analysis to determine the significance of any changes in neurotransmitter efflux.
-
Data Presentation
Table 1: In Vitro VMAT2 Binding Affinity of Dihydrotetrabenazine Isomers
| Compound | Ki (nM) at Rat Brain Striatal VMAT2 |
| (+)-α-dihydrotetrabenazine (this compound) | 0.97 ± 0.48 |
| (-)-α-dihydrotetrabenazine | 2200 ± 300 |
Data from Kilbourn et al. (1995)[2]
Table 2: Effect of Acute this compound Administration on Neurotransmitter Efflux in Mouse Brain
| Brain Region | Neurotransmitter/Metabolite | Change from Baseline (%) |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | ↓ |
| Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↓ | |
| DOPAC | ↑ | |
| HVA | ↑ | |
| 5-HIAA | ↑ | |
| Dorsal Striatum (dSTR) | Dopamine (DA) | ↓ |
| Serotonin (5-HT) | ↓ | |
| Norepinephrine (NE) | ↓ | |
| DOPAC | ↑ | |
| HVA | ↑ | |
| 5-HIAA | ↑ |
Qualitative summary based on data from Huang et al. (2020)[3][4] (↓ Decrease, ↑ Increase)
Mandatory Visualizations
Diagram: this compound Mechanism of Action
Diagram: Experimental Workflow for In Vitro VMAT2 Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBI-98782 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of NBI-98782 during in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound, focusing on distinguishing on-target from off-target effects.
Q1: My phenotypic readout is inconsistent with VMAT2 inhibition. How can I confirm an on-target effect of this compound?
A1: To confirm that the observed cellular phenotype is a direct result of VMAT2 inhibition by this compound, a multi-faceted approach is recommended:
-
Orthogonal Target Engagement: Employ a structurally and mechanistically different VMAT2 inhibitor, such as Reserpine (a competitive inhibitor), in parallel experiments. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Perform a dose-response experiment with this compound and correlate the EC50 of the phenotypic response with its known Ki for VMAT2 (in the low nanomolar range). A significant discrepancy may suggest the involvement of off-target effects, which typically occur at higher concentrations.
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VMAT2 expression in your cell model. If the phenotype observed with this compound treatment is diminished or absent in VMAT2-deficient cells, this strongly supports an on-target mechanism.
Q2: I am observing unexpected cellular toxicity at concentrations where I expect specific VMAT2 inhibition. What could be the cause and how can I mitigate it?
A2: Unexpected toxicity at concentrations intended for specific VMAT2 inhibition could arise from off-target interactions. A known, albeit moderate, off-target interaction of this compound is the inhibition of the hERG potassium channel.
-
Concentration Optimization: Determine the lowest effective concentration of this compound that elicits the desired VMAT2-mediated effect in your assay. This can be achieved through careful dose-titration experiments.
-
hERG Liability Assessment: If your experimental system is sensitive to hERG channel modulation (e.g., cardiomyocytes), consider performing a specific hERG liability assay, such as a patch-clamp experiment, to determine the IC50 of this compound for hERG inhibition in your model. This will help establish a therapeutic window between VMAT2 inhibition and potential cardiotoxicity.
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and is not contributing to the observed toxicity.
Q3: My results from a VMAT2 binding assay show high variability. What are the potential sources of this variability and how can I improve reproducibility?
A3: High variability in VMAT2 binding assays can stem from several factors related to reagent preparation, assay conditions, and data analysis.
-
Membrane Preparation Quality: Ensure consistent and high-quality preparation of membrane fractions containing VMAT2. Variability in protein concentration or integrity of the vesicles can significantly impact binding.
-
Radioligand Stability: If using a radioligand such as [³H]dihydrotetrabenazine, ensure it is stored correctly and has not undergone significant degradation.
-
Equilibrium Conditions: Confirm that the incubation time is sufficient to reach binding equilibrium. This may need to be empirically determined for your specific assay conditions.
-
Non-Specific Binding: Optimize the concentration of the agent used to determine non-specific binding (e.g., a high concentration of unlabeled tetrabenazine) to ensure complete displacement of the radioligand from VMAT2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By binding to VMAT2, it prevents the uptake of monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles. This leads to a depletion of vesicular monoamine stores and a subsequent reduction in their release into the synapse.
Q2: What are the known off-target interactions of this compound?
A2: this compound is highly selective for VMAT2. It demonstrates no significant binding affinity for VMAT1, dopaminergic receptors (D1, D2), or serotonergic receptors (5-HT1A, 5-HT2A, 5-HT2B). However, safety pharmacology studies have indicated that valbenazine, the parent drug of this compound, moderately inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel with an IC50 of approximately 2 µM.
Q3: How can I minimize the potential for hERG-related off-target effects in my experiments?
A3: To minimize the risk of hERG-related off-target effects, it is crucial to use this compound at the lowest concentration that effectively inhibits VMAT2. Given the high potency of this compound for VMAT2 (Ki in the low nM range), it is often possible to achieve significant VMAT2 inhibition at concentrations well below the IC50 for hERG inhibition. For sensitive applications, it is advisable to experimentally determine the hERG IC50 in your specific cell system.
Q4: What are the recommended in vitro assays to measure the activity of this compound?
A4: Two primary types of in vitro assays are recommended:
-
VMAT2 Radioligand Binding Assay: This assay directly measures the binding of this compound to VMAT2, typically by assessing its ability to displace a radiolabeled ligand like [³H]dihydrotetrabenazine.
-
Vesicular Monoamine Uptake Assay: This functional assay measures the inhibition of monoamine uptake into vesicles. This can be performed using radiolabeled monoamines (e.g., [³H]dopamine) or fluorescent false neurotransmitters (e.g., FFN206).
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of this compound and Related Compounds
| Compound | Target | Species | Ki (nM) | Reference |
| This compound | VMAT2 | Rat | 0.97 - 3.0 | [1][2] |
| Valbenazine | VMAT2 | Rat | 110 - 190 | |
| (+)-Tetrabenazine | VMAT2 | Rat | 4.47 | [2] |
| (-)-Tetrabenazine | VMAT2 | Rat | 36,400 | [2] |
Table 2: Off-Target Interaction Profile of Valbenazine (Parent drug of this compound)
| Off-Target | Assay Type | IC50 (µM) | Reference |
| hERG Channel | Patch Clamp | ~ 2 |
Experimental Protocols
Protocol 1: VMAT2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for VMAT2 using a competitive radioligand binding assay with [³H]dihydrotetrabenazine ([³H]DTBZ).
Materials:
-
Membrane preparation from cells or tissues expressing VMAT2 (e.g., rat striatum)
-
[³H]DTBZ (specific activity ~50-80 Ci/mmol)
-
This compound
-
Unlabeled tetrabenazine
-
Assay Buffer: 25 mM HEPES, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and a high concentration of unlabeled tetrabenazine (e.g., 10 µM) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle or unlabeled tetrabenazine
-
[³H]DTBZ (final concentration ~1-2 nM)
-
Membrane preparation (50-100 µg protein per well)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with unlabeled tetrabenazine) from the total binding (wells with vehicle). Determine the IC50 of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Fluorescent Vesicular Monoamine Uptake Assay
Objective: To measure the functional inhibition of VMAT2 by this compound using a fluorescent false neurotransmitter (FFN206).[3][4]
Materials:
-
HEK293 cells stably expressing VMAT2
-
FFN206
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed VMAT2-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Compound Incubation: Replace the culture medium with assay buffer containing various concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.
-
FFN206 Addition: Add FFN206 to each well to a final concentration of 1-2 µM.
-
Uptake Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for vesicular uptake of FFN206.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation ~360 nm, emission ~460 nm).
-
Data Analysis: Normalize the fluorescence signal to the vehicle control. Determine the IC50 of this compound by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Workflow for key in vitro this compound characterization assays.
References
- 1. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: NBI-98782 In Vivo Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation of NBI-98782 for in vivo injections. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on vehicle formulations.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and administration of this compound.
| Question/Issue | Answer/Solution |
| My this compound is not dissolving. | This compound is known to be soluble in DMSO[1][2][3]. For initial solubilization, create a stock solution in 100% DMSO. If you encounter solubility issues, gentle warming to 37°C and sonication can aid in dissolution[2]. Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility[4]. |
| The compound precipitates after adding an aqueous solution. | This compound has poor aqueous solubility. When preparing a vehicle for injection that includes an aqueous component, it is crucial to use a multi-step process with co-solvents and surfactants. A common method involves first dissolving the compound in an organic solvent like DMSO, followed by dilution with a water-miscible co-solvent such as PEG300, and then adding a surfactant like Tween80 before the final addition of the aqueous component[4]. This helps to maintain the compound in solution. |
| What is a suitable vehicle for oral administration? | For oral gavage, this compound can be prepared as a homogenous suspension in a solution of carboxymethylcellulose sodium (CMC-Na)[4]. A concentration of at least 5 mg/mL has been suggested[4]. |
| Can I use corn oil as a vehicle for injection? | Yes, corn oil can be used as a vehicle for injection. To prepare this, a concentrated stock solution of this compound in DMSO should be diluted with corn oil[3][4]. It is important to mix thoroughly to ensure a uniform suspension. |
| How should I store the prepared this compound solution? | Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2]. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials[2]. Formulations prepared for injection should be used immediately for best results[4]. |
Quantitative Data Summary
The following table summarizes the solubility and formulation data for this compound.
| Solvent/Vehicle Component | Concentration/Ratio | Administration Route | Notes |
| DMSO | 33.33 mg/mL (104.34 mM)[2][3] | Stock Solution | Use of fresh, anhydrous DMSO is recommended. Gentle heating and sonication can aid dissolution[2][4]. |
| CMC-Na | ≥ 5 mg/mL | Oral | Forms a homogeneous suspension[4]. |
| DMSO/PEG300/Tween80/ddH₂O | 5% / 40% / 5% / 50% | Injection | A multi-step protocol is required for this formulation[4]. |
| DMSO/Corn Oil | 10% / 90% | Injection | Prepare by diluting a DMSO stock solution in corn oil[3][4]. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol details the preparation of an injectable formulation of this compound using a co-solvent system.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution: Weigh the desired amount of this compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 42 mg/mL)[4]. Ensure the powder is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Add co-solvent: In a separate sterile tube, add the required volume of PEG300.
-
Combine stock and co-solvent: Slowly add the DMSO stock solution to the PEG300 while vortexing to ensure thorough mixing.
-
Add surfactant: Add Tween80 to the mixture and continue to vortex until the solution is clear and homogenous.
-
Final aqueous dilution: Slowly add the sterile ddH₂O or saline to the mixture while vortexing to reach the final desired concentration. The final solution should be clear.
-
Administration: Use the freshly prepared solution for in vivo injection immediately.
Protocol 2: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound as a suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare the CMC-Na solution: Prepare the desired concentration of CMC-Na in sterile water (e.g., 0.5% w/v). Stir until the CMC-Na is fully dissolved.
-
Weigh this compound: Weigh the required amount of this compound powder.
-
Create a paste: Add a small amount of the CMC-Na solution to the this compound powder and triturate with a mortar and pestle or use a homogenizer to create a smooth paste.
-
Final suspension: Gradually add the remaining CMC-Na solution to the paste while continuously stirring to form a homogenous suspension.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
Visualizations
VMAT2 Signaling Pathway
Caption: VMAT2 inhibition by this compound in the presynaptic neuron.
Experimental Workflow for Vehicle Preparation
Caption: Workflow for preparing this compound for in vivo injection.
References
Technical Support Center: NBI-98782 Microdialysis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NBI-98782 in microdialysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the active metabolite of valbenazine, is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a protein responsible for packaging monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles for their subsequent release into the synapse. By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leading to a decrease in their vesicular release.
Q2: What are the expected effects of this compound on extracellular neurotransmitter levels in a microdialysis experiment?
A2: Administration of this compound is expected to decrease the extracellular levels of monoamines, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), in various brain regions.[1][2] Concurrently, an increase in the extracellular levels of their metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) for dopamine, and 5-hydroxyindoleacetic acid (5-HIAA) for serotonin, is anticipated.[1][2]
Q3: What are some critical factors to consider when designing a microdialysis experiment with this compound?
A3: Key factors include:
-
Probe Selection: The probe's membrane cutoff, length, and diameter are crucial and should be appropriate for the target analytes (monoamines and their metabolites).
-
Flow Rate: The perfusion flow rate directly impacts the recovery of analytes. Slower flow rates generally yield higher recovery but may have lower temporal resolution.[3]
-
Perfusate Composition: The composition of the artificial cerebrospinal fluid (aCSF) should be as close to physiological conditions as possible to avoid influencing baseline neurotransmitter levels.
-
Animal Model and Surgical Procedure: The choice of animal model, surgical implantation technique, and post-operative recovery time are critical for obtaining reliable and reproducible data. A sufficient recovery period after probe implantation is necessary to minimize the effects of tissue trauma.
-
Analytical Method: A sensitive and validated analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), is required to accurately quantify the low concentrations of neurotransmitters and their metabolites in the dialysate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte (neurotransmitter/metabolite) detected | 1. Low probe recovery: The efficiency of the probe in capturing analytes from the extracellular fluid is poor. 2. Improper probe placement: The probe is not in the target brain region. 3. Analyte degradation: Monoamines are susceptible to oxidation. 4. Analytical issues: The HPLC-ECD system is not optimized or is malfunctioning. | 1. Calibrate the probe in vitro and in vivo to determine its recovery rate. Consider using a slower perfusion rate to increase recovery. For lipophilic compounds, adding carriers like cyclodextrins to the perfusate might improve recovery.[4][5][6] 2. Verify probe placement through histological analysis post-experiment. 3. Add antioxidants (e.g., ascorbic acid) to the perfusate and collection vials to prevent degradation. Keep samples on ice or in a refrigerated fraction collector. 4. Optimize HPLC-ECD parameters (mobile phase composition, electrode potential, column temperature) for monoamine analysis.[7][8][9][10][11] Run standards to check system performance. |
| High variability in baseline neurotransmitter levels | 1. Inconsistent surgical implantation: Variations in the surgical procedure can lead to different levels of tissue trauma. 2. Insufficient post-operative recovery: Animals may not have fully recovered from the surgery. 3. Stress-induced fluctuations: Animal stress can significantly alter neurotransmitter levels. 4. Inconsistent handling: Differences in how animals are handled can contribute to variability. | 1. Standardize the surgical protocol and ensure all researchers are proficient in the technique. 2. Allow for an adequate recovery period (typically at least 24-48 hours) after probe implantation before starting the experiment.[4] 3. Acclimate animals to the experimental setup (e.g., the microdialysis chamber) to minimize stress. 4. Maintain consistent handling procedures for all animals throughout the experiment. |
| Sudden drop or spike in analyte levels unrelated to this compound administration | 1. Air bubble in the system: An air bubble in the tubing or probe can disrupt flow and diffusion. 2. Probe clogging: The probe membrane may become blocked by tissue debris. 3. Leakage: There may be a leak in the tubing connections or the probe itself. 4. Animal movement artifact: Vigorous movement can temporarily alter local blood flow and neurotransmitter release. | 1. Carefully inspect the entire fluidic path for air bubbles and prime the system thoroughly before implantation. 2. Ensure proper surgical technique to minimize tissue damage. If clogging is suspected, the data may be compromised. 3. Check all connections for tightness. Inspect the probe for any signs of damage before and after the experiment. 4. Monitor animal behavior and note any significant events that could correlate with data fluctuations. |
| Unexpected drug effects (e.g., no change or opposite effect) | 1. Incorrect drug dosage or administration: The dose of this compound may be too low or too high, or it may not have been administered correctly. 2. Poor drug penetration to the target site: The drug may not be reaching the brain region of interest in sufficient concentrations. 3. Interaction with other factors: Anesthesia, stress, or other experimental conditions may be confounding the drug's effects. | 1. Verify the drug concentration and administration route. Conduct dose-response studies to determine the optimal dose. 2. Confirm blood-brain barrier penetration of this compound. 3. Conduct experiments in freely moving animals to avoid the confounding effects of anesthesia. Ensure all other experimental conditions are stable and controlled. |
Experimental Protocols
Detailed Methodology for this compound Microdialysis in Rodents
This protocol is a general guideline based on common practices for in vivo microdialysis of monoamines and should be adapted and optimized for specific experimental goals.
1. Materials and Reagents:
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO)
-
Artificial Cerebrospinal Fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)
-
Antioxidant solution (e.g., ascorbic acid in perchloric acid)
-
Microdialysis probes (e.g., CMA 11, with a 1-4 mm membrane length and a molecular weight cutoff of 20 kDa)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
HPLC-ECD system
2. Surgical Procedure (Stereotaxic Implantation of Guide Cannula):
-
Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the coordinates corresponding to the target brain region (e.g., striatum, prefrontal cortex).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 24-48 hours.[4]
3. Microdialysis Experiment:
-
Gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to the microinfusion pump and the fraction collector.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).[12]
-
Allow for a stabilization period (e.g., 1-2 hours) for baseline neurotransmitter levels to stabilize.
-
Collect baseline dialysate samples into vials containing an antioxidant solution at regular intervals (e.g., every 20 minutes).
-
Administer this compound or vehicle according to the experimental design (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for the desired duration after drug administration.
-
At the end of the experiment, carefully remove the probe and perfuse the brain for histological verification of the probe placement.
4. Sample Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples using an HPLC-ECD system optimized for the detection of dopamine, serotonin, and their metabolites.[7][8][9][10][11]
-
Typical HPLC parameters may include a C18 reverse-phase column and a mobile phase containing a phosphate buffer, ion-pairing agent, and organic modifier.
-
The electrochemical detector potential should be set to optimize the signal-to-noise ratio for the analytes of interest.
-
Quantify the concentration of each analyte by comparing the peak areas to those of known standards.
5. Data Analysis:
-
Calculate the concentration of each analyte in the dialysate samples.
-
Correct for probe recovery if an in vivo calibration method was used.
-
Express the post-treatment data as a percentage of the average baseline levels for each animal.
-
Perform statistical analysis to determine the significance of the effects of this compound.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of this compound on neurotransmitter efflux based on available literature. Specific quantitative data from this compound microdialysis experiments are not consistently reported in the public domain.
| Brain Region | Neurotransmitter | Effect of Acute this compound Administration | Effect of Sub-chronic this compound Administration | Reference |
| Medial Prefrontal Cortex (mPFC) | Dopamine (DA) | Decrease | Decrease in baseline | [1][2] |
| Serotonin (5-HT) | Decrease | Decrease in baseline | [1][2] | |
| Norepinephrine (NE) | Decrease | Not Reported | [1][2] | |
| Dorsal Striatum (dSTR) | Dopamine (DA) | Decrease | Decrease in baseline (not significant) | [1][2] |
| Serotonin (5-HT) | Decrease | Decrease in baseline | [1][2] | |
| Hippocampus (HIP) | Dopamine (DA) | Decrease | Not Reported | [1][2] |
| Serotonin (5-HT) | Decrease | Not Reported | [1][2] | |
| Norepinephrine (NE) | Decrease | Not Reported | [1][2] | |
| Nucleus Accumbens (NAC) | Dopamine (DA) | Decrease | Not Reported | [1][2] |
| Serotonin (5-HT) | Decrease | Not Reported | [1][2] | |
| Norepinephrine (NE) | Decrease | Not Reported | [1][2] |
Visualizations
Caption: Mechanism of action of this compound as a VMAT2 inhibitor.
Caption: General workflow for an this compound microdialysis experiment.
References
- 1. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amuzainc.com [amuzainc.com]
- 4. A rapid screening method to select microdialysis carriers for hydrophobic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of perfusate pH to improve microdialysis recovery of lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving microdialysis extraction efficiency of lipophilic eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent delivery of NBI-98782 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent delivery of NBI-98782 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (+)-α-dihydrotetrabenazine, is the active metabolite of valbenazine. It is a potent and selective inhibitor of Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3] VMAT2 is a protein responsible for transporting monoamines (such as dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles for storage and subsequent release.[1][2] By inhibiting VMAT2, this compound reduces the loading of monoamines into these vesicles, thereby decreasing their release into the synapse.
Q2: What are the recommended storage conditions for this compound powder and prepared solutions?
A2: For optimal stability, this compound powder should be stored at -20°C in a dry, dark environment, where it can be stable for up to three years.[4] Prepared stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
Q3: Can this compound be administered orally in preclinical studies?
A3: Yes, this compound can be administered orally (p.o.) in animal models such as mice.[4] For consistent delivery, it is crucial to use a suitable vehicle in which the compound is stable and can be accurately dosed.
Troubleshooting Guides
Issue 1: Inconsistent behavioral or neurochemical effects in long-term studies.
Possible Cause 1: Degradation of this compound in the prepared formulation.
-
Troubleshooting Steps:
-
Verify Formulation Protocol: Ensure that the formulation protocol is followed precisely. For example, when using a combination of DMSO, PEG300, Tween-80, and saline, the order of addition and proper mixing are critical for creating a stable solution.[4]
-
Freshly Prepare Solutions: Whenever possible, prepare solutions on the day of use.[6] If solutions must be prepared in advance, store them under the recommended conditions and for the appropriate duration.
-
Protect from Light: this compound should be protected from light, so use amber vials or cover containers with foil.[5]
-
pH of the Solution: Ensure the final pH of the formulation is within a neutral and physiologically compatible range, as extreme pH can affect compound stability and cause irritation at the administration site.[7]
-
Possible Cause 2: Inconsistent drug delivery via the chosen administration route.
-
Troubleshooting Steps for Subcutaneous (SC) Injections:
-
Injection Site Variation: Rotate injection sites to avoid inflammation and ensure consistent absorption.[8] The loose skin over the neck and back is a common and reliable site.[8]
-
Injection Volume and Speed: Adhere to the recommended maximum injection volumes for the animal model to prevent leakage and discomfort.[9][10] Inject the solution slowly and steadily.[7]
-
Needle Gauge: Use an appropriate needle gauge (e.g., 25-27G for mice) to minimize tissue damage.[9]
-
Aspiration: Before injecting, gently pull back on the plunger to ensure a blood vessel has not been punctured.[9][10]
-
-
Troubleshooting Steps for Osmotic Pumps:
-
Pump Priming: Ensure osmotic pumps are properly primed (incubated) according to the manufacturer's instructions before implantation to achieve a stable pumping rate from the start.[11]
-
Aseptic Technique: Use strict aseptic surgical techniques during pump implantation to prevent infection, which can alter the animal's physiology and impact results.[12]
-
Pump Placement: Implant the pump in a location that does not impede movement or put pressure on vital organs, such as subcutaneously on the back.[12][13]
-
Pump Removal: After the designated delivery period, it is crucial to remove the osmotic pump to prevent leakage of concentrated salt solutions, which can cause local tissue irritation and potential systemic effects.[12][13]
-
Issue 2: Precipitation of this compound in the formulation.
-
Troubleshooting Steps:
-
Solubility Check: this compound is soluble in DMSO.[5] When preparing aqueous-based formulations for in vivo use, ensure the final concentration of DMSO is sufficient to maintain solubility while being well-tolerated by the animals.
-
Vehicle Selection: Consider alternative vehicle compositions. A common formulation involves dissolving this compound in DMSO first, then diluting with vehicles like PEG300, Tween-80, and saline or corn oil.[4] The use of solubilizing agents like cyclodextrins (e.g., 20% SBE-β-CD in saline) can also be effective.[4]
-
Gentle Warming and Sonication: To aid dissolution, particularly of the stock solution, the tube can be gently warmed to 37°C and sonicated.[5]
-
Visual Inspection: Always visually inspect the solution for any precipitates before administration.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85081-18-1 | [3][5][14] |
| Molecular Formula | C19H29NO3 | [3][5][14] |
| Molecular Weight | 319.44 g/mol | [3][5][14] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: ≥33.33 mg/mL (104.34 mM) | [5] |
| Storage (Powder) | -20°C, protected from light | [5] |
Table 2: Recommended Storage of this compound Solutions
| Solvent | Storage Temperature | Duration | Reference |
| DMSO | -80°C | Up to 2 years | [4] |
| DMSO | -20°C | Up to 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol is adapted from publicly available formulation guidelines for preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4] Use sonication if necessary to ensure complete dissolution.
-
-
Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.[4]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[4]
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.[4]
-
Vortex the final solution gently to ensure it is well-mixed.
-
-
Administration:
-
Administer the solution orally (p.o.) to the mice at the desired dosage (e.g., 10 mg/kg).[4]
-
Protocol 2: Subcutaneous Implantation of Osmotic Pumps for Continuous this compound Delivery
This protocol provides a general guideline for using osmotic pumps. Researchers must also adhere to their institution's specific animal care and use committee (IACUC) policies.
Materials:
-
This compound formulation (prepared sterile)
-
Osmotic pumps of the appropriate size and delivery rate
-
Sterile surgical instruments
-
Anesthetic and analgesic agents as per approved protocol
-
Sutures or wound clips
-
Sterile gauze and antiseptic solution
Procedure:
-
Pump Filling and Priming:
-
Fill the osmotic pumps with the sterile this compound formulation in a sterile environment, following the manufacturer's instructions.
-
Prime the filled pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer.[11]
-
-
Surgical Procedure:
-
Anesthetize the animal according to the approved protocol.
-
Shave and disinfect the skin over the implantation site (typically the mid-scapular region on the back).[12][13]
-
Make a small skin incision.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection.[13]
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as required by the protocol.
-
Monitor the animal for signs of pain, distress, or infection at the surgical site.
-
Ensure the animal has easy access to food and water.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a VMAT2 inhibitor.
Caption: Workflow for long-term this compound delivery via osmotic pumps.
Caption: Logical workflow for troubleshooting inconsistent study results.
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound|85081-18-1|COA [dcchemicals.com]
- 7. mcgill.ca [mcgill.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. rwdstco.com [rwdstco.com]
- 12. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 13. Boston University | Login [shib.bu.edu]
- 14. This compound - MedChem Express [bioscience.co.uk]
Technical Support Center: Interpreting Unexpected Data from NBI-98782 Treated Animals
This guide is intended for researchers, scientists, and drug development professionals who are utilizing NBI-98782 in preclinical animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary effect of this compound on neurotransmitter levels in the brain?
A1: this compound is a highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] Its primary mechanism of action is to block the packaging of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into presynaptic vesicles, leading to their depletion upon release.[3] Therefore, the expected outcome of this compound administration is a decrease in the extracellular levels of these monoamines in various brain regions.[4][5]
A key study by Huang et al. (2020) in mice demonstrated that acute administration of this compound leads to a decrease in the efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the medial prefrontal cortex (mPFC), dorsal striatum (dSTR), hippocampus, and nucleus accumbens (NAC).[4][5] Concurrently, an increase in the metabolites of dopamine (DOPAC, HVA) and serotonin (5-HIAA) is expected, as the monoamines that are not packaged into vesicles are metabolized by monoamine oxidase (MAO) in the cytoplasm.[1]
Q2: Are there any known off-target effects of this compound that could confound my data?
A2: In vitro studies have shown that this compound and its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), are highly selective for VMAT2 with negligible affinity for other receptors, including dopaminergic, serotonergic, and adrenergic receptors.[6] This high selectivity minimizes the risk of off-target binding contributing to unexpected pharmacological effects.[1][2]
Q3: We observed a mix of sedative and stimulant-like behaviors in our animals. Is this a known effect?
A3: Yes, this is a documented, albeit seemingly paradoxical, finding. Preclinical toxicology studies have reported mixed sedative (decreased activity) and stimulant (restless pacing) behavioral signs in animals treated with valbenazine (the prodrug of this compound). This may be related to the complex interplay of monoamine depletion in different brain circuits that regulate arousal and motor activity. It is also possible that at trough drug levels, compensatory mechanisms could lead to periods of increased activity, which has been suggested as a potential withdrawal-like effect.
Troubleshooting Unexpected Experimental Results
Unexpected Finding 1: No significant change or an increase in locomotor activity in the Open Field Test.
-
Plausible Explanation: While this compound is expected to reduce locomotor activity due to dopamine depletion, a lack of effect or even hyperactivity could be due to several factors:
-
Dose and Time-point: The effect of this compound on locomotor activity can be dose- and time-dependent. A low dose may not be sufficient to produce significant dopamine depletion, while the timing of the behavioral test relative to drug administration is critical. The mixed sedative/stimulant effects noted in toxicology reports could mean that at certain time points, a transient hyperactivity is observed.
-
Habituation: If animals are not properly habituated to the testing room, the novelty-induced stress may override the drug effect.
-
Paradoxical Reaction: In some cases, drugs affecting neurotransmitter systems can produce paradoxical reactions in a subset of animals.
-
-
Troubleshooting Steps:
-
Verify Dose and Administration: Double-check the dose calculations, formulation, and administration route. Ensure the drug was administered correctly and at the intended dose.
-
Conduct a Dose-Response and Time-Course Study: If not already done, a pilot study to determine the optimal dose and time-point for observing the expected hypoactivity is recommended.
-
Review Habituation Procedures: Ensure that animals are adequately habituated to the testing environment to minimize confounding effects of stress and novelty.
-
Consider Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to psychoactive compounds.
-
Experimental Protocol: Open Field Test
This protocol is designed to assess general locomotor activity and anxiety-like behavior in mice.
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[7]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.[8]
-
Place the mouse gently in the center of the open field arena.[9]
-
Allow the mouse to explore the arena for a predetermined period (typically 5-20 minutes).[9][10]
-
Record the session using a video camera mounted above the arena.
-
Between trials, thoroughly clean the arena with a 70% ethanol solution to remove olfactory cues.[8]
-
-
Data Analysis: Automated video tracking software is used to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)
-
Rearing frequency
-
Velocity
-
Unexpected Finding 2: Increased anxiety-like behavior in the Elevated Plus Maze (EPM).
-
Plausible Explanation: Given that this compound depletes serotonin, a neurotransmitter implicated in anxiety, an increase in anxiety-like behavior (i.e., less time spent in the open arms) might be an expected outcome. However, if the observed effect is more pronounced than anticipated or contrary to the hypothesis, consider the following:
-
Basal Anxiety State: The animal's baseline anxiety level can influence the drug's effect. Highly anxious animals may show a different response compared to less anxious ones.
-
Interaction with Dopamine Depletion: The depletion of dopamine can affect motor activity, which could be misinterpreted as a change in anxiety. A severely hypoactive animal may simply not explore the maze, leading to low open arm time that is not necessarily indicative of increased anxiety.
-
-
Troubleshooting Steps:
-
Correlate with Open Field Data: Analyze the EPM data in conjunction with data from the Open Field Test. If the animal shows general hypoactivity in the open field, the reduced exploration in the EPM may be a motor effect rather than an anxiogenic one.
-
Assess Baseline Anxiety: If possible, use a behavioral screen to assess the baseline anxiety levels of the animals before drug administration.
-
Use a Range of Doses: A dose-response study can help to differentiate between anxiogenic effects and motor impairment.
-
Experimental Protocol: Elevated Plus Maze
This test is a widely used assay for assessing anxiety-like behavior in rodents.[11][12]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[12]
-
Procedure:
-
Data Analysis: The primary measures of anxiety-like behavior are:
-
The percentage of time spent in the open arms.
-
The percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Unexpected Finding 3: No effect on immobility time in the Forced Swim Test.
-
Plausible Explanation: The Forced Swim Test is often used to screen for antidepressant-like activity. This compound's primary mechanism of monoamine depletion would be expected to increase immobility time (a measure of "behavioral despair"). A lack of effect could be due to:
-
Sex Differences: Studies with the related VMAT2 inhibitor, tetrabenazine, have shown sex-dependent responses to antidepressants in this test.[14][15] The neurochemical basis of the behavioral response in the forced swim test is complex and may be differentially affected by this compound in males and females.
-
Ceiling or Floor Effects: If the baseline immobility in the control group is already very high or very low, it may be difficult to detect a drug-induced change.
-
-
Troubleshooting Steps:
-
Analyze Data by Sex: If both male and female animals were used, analyze the data separately to check for sex-specific effects.
-
Review Historical Control Data: Compare the baseline immobility of your control group to historical data from your lab to ensure it is within the expected range.
-
Consider Alternative Tests: If the forced swim test continues to yield ambiguous results, consider using other behavioral assays for depression-like phenotypes, such as the sucrose preference test or the tail suspension test.
-
Experimental Protocol: Forced Swim Test (Mouse)
This test is used to assess depressive-like behavior in rodents.[16][17]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[16][18]
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[16][18] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
Quantitative Data Summary
Table 1: Effects of Acute and Sub-chronic this compound on Neurotransmitter Efflux in Mice
| Brain Region | Treatment | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | Acetylcholine (ACh) | GABA |
| mPFC | Acute this compound | ↓ | ↓ | ↓ | ↔ | ↔ |
| dSTR | Acute this compound | ↓ | ↓ | ↓ | ↔ | ↔ |
| mPFC | Sub-chronic this compound | ↓ (not significant) | ↓ | ↔ | ↑ | ↑ |
| dSTR | Sub-chronic this compound | ↓ (not significant) | ↓ | ↔ | ↑ | ↑ |
Data summarized from Huang et al. (2020)[4][5] ↓ = Decrease, ↑ = Increase, ↔ = No significant change
Table 2: Preclinical Toxicology Findings for Valbenazine (Prodrug of this compound)
| Finding | Species | Details |
| Decreased Fertility | Rat | Considered to be related to an increase in prolactin, not a direct effect. |
| Increased Stillbirths & Postnatal Pup Mortality | Rat | Observed in a pre/postnatal study. |
| Mixed Behavioral Signs | Animal studies | Observations of both decreased activity and restless pacing. |
| Potential Withdrawal Symptoms | Animal studies | Increased activity observed at trough drug levels. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected behavioral data.
References
- 1. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. protocols.io [protocols.io]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Valbenazine (NBI-98782) and Deutetrabenazine Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two vesicular monoamine transporter 2 (VMAT2) inhibitors: valbenazine (NBI-98782) and deutetrabenazine. Both medications are approved for the treatment of tardive dyskinesia, with deutetrabenazine also indicated for chorea associated with Huntington's disease.[1][2] This document synthesizes key pharmacokinetic data from various clinical studies, outlines the experimental methodologies employed, and visualizes the metabolic pathways and a typical experimental workflow.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of valbenazine and deutetrabenazine, along with their primary active metabolites, are summarized in the table below. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs, which in turn influences their dosing regimens and clinical effects.
| Parameter | Valbenazine (this compound) | Deutetrabenazine |
| Prodrug | Yes (Valbenazine) | Yes (Deutetrabenazine) |
| Active Metabolite(s) | [+]-α-dihydrotetrabenazine ([+]-α-HTBZ)[3][4] | α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)[1][5] |
| Time to Peak Plasma Concentration (Tmax) of Prodrug | 0.5 - 1.0 hours[3][6] | Generally undetectable[7][8] |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite(s) | 4 - 8 hours for [+]-α-HTBZ[3][9] | 3 - 4 hours for deuterated α-HTBZ and β-HTBZ[1][5] |
| Half-life (t½) of Prodrug | 15 - 22 hours[3][6] | Not applicable (rapidly metabolized) |
| Half-life (t½) of Active Metabolite(s) | 15 - 22 hours for [+]-α-HTBZ[3][6] | Approximately 9 - 10 hours for total (α+β)-HTBZ[1][10] |
| Effect of Food | High-fat meal decreases valbenazine Cmax by ~47% and AUC by ~13%; [+]-α-HTBZ Cmax and AUC are unaffected.[3][9] | Food can increase the Cmax of active metabolites by approximately 50%, but has little effect on AUC.[1][10] |
| Primary Metabolism | Hydrolysis to [+]-α-HTBZ; oxidative metabolism primarily by CYP3A4/5. [+]-α-HTBZ is further metabolized in part by CYP2D6.[3][6][11] | Carbonyl reductase to active metabolites (α-HTBZ and β-HTBZ); these are then metabolized primarily by CYP2D6 with minor contributions from CYP1A2 and CYP3A4/5.[1][7] |
| Excretion | Approximately 60% in urine and 30% in feces.[3][11] | Approximately 75% to 86% in urine and 8% to 11% in feces.[1] |
Experimental Protocols
The pharmacokinetic data presented above are typically generated from Phase 1 clinical trials in healthy volunteers, as well as from studies in patient populations. A general methodology for these studies is outlined below.
Study Design
Pharmacokinetic studies for valbenazine and deutetrabenazine are often designed as open-label, single- and multiple-dose studies.[12][13] Crossover designs are also employed to compare different formulations or the effect of food.[8]
-
Single-Dose Studies: Participants receive a single oral dose of the drug, and blood samples are collected at predetermined time points over a period of up to 96 hours to characterize the single-dose pharmacokinetic profile.[14]
-
Multiple-Dose Studies: Participants receive the drug once or twice daily for a specified period (e.g., 8 days) to achieve steady-state concentrations. Blood samples are collected after the last dose to determine steady-state pharmacokinetics.[12]
-
Food Effect Studies: These studies are typically crossover in design, where participants receive the drug on separate occasions under fed (e.g., high-fat meal) and fasted conditions to assess the impact of food on drug absorption.[13]
Sample Collection and Analysis
Blood samples are collected at various time points post-dose. Plasma is separated by centrifugation and stored frozen until analysis. The concentrations of the parent drug and its metabolites in plasma are determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[15] This analytical technique provides the high sensitivity and specificity required for accurate quantification of drug and metabolite levels.
Mandatory Visualizations
Metabolic Pathways
The following diagrams illustrate the metabolic pathways of valbenazine and deutetrabenazine.
Caption: Metabolic pathway of valbenazine (this compound).
Caption: Metabolic pathway of deutetrabenazine.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a comparative pharmacokinetic study.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of Valbenazine in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Validating VMAT2 Inhibition: A Comparative Guide to NBI-98782 for Autoradiography
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NBI-98782's performance in Vesicular Monoamine Transporter 2 (VMAT2) inhibition studies, with a focus on validation by autoradiography. Supporting experimental data and detailed protocols are presented to facilitate informed decisions in VMAT2-targeted research.
This compound, the active metabolite of valbenazine, is a potent and selective inhibitor of VMAT2.[1][2][3] VMAT2 is a crucial transporter protein responsible for loading monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles.[4][5] Its dysfunction is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[4][5] Autoradiography, a technique that utilizes radiolabeled ligands to visualize the distribution of a target protein in tissue sections, is a powerful tool for validating the binding and inhibitory activity of compounds like this compound.
This guide compares this compound with other well-established VMAT2 inhibitors, namely tetrabenazine and reserpine, based on their binding affinities. It also provides a detailed protocol for conducting in vitro VMAT2 autoradiography using the common radioligand [3H]dihydrotetrabenazine ([3H]DTBZ).
Comparative Analysis of VMAT2 Inhibitor Binding Affinities
The efficacy of a VMAT2 inhibitor is largely determined by its binding affinity, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity of the inhibitor for the transporter. The following table summarizes the reported binding affinities of this compound and other key VMAT2 inhibitors.
| Compound | Binding Affinity (Ki/Kd) | Notes |
| This compound ((+)-α-dihydrotetrabenazine) | ~3 nM (Ki)[1][2][3][6] | High affinity and selectivity for VMAT2.[1][2][3] |
| Tetrabenazine (TBZ) | Varies; active metabolites have high affinity | Parent drug is metabolized to active forms, including dihydrotetrabenazine. |
| Dihydrotetrabenazine (DTBZ) | ~18-26 nM (Kd)[7] | A primary active metabolite of tetrabenazine. |
| Reserpine | ~173 nM (Ki)[7] | Binds with high affinity but is less selective than tetrabenazine derivatives.[8] |
Experimental Protocols
In Vitro VMAT2 Autoradiography with [3H]Dihydrotetrabenazine
This protocol outlines the key steps for validating VMAT2 inhibition by this compound or other compounds using competitive binding autoradiography with [3H]DTBZ in rodent brain sections.
1. Tissue Preparation:
-
Sacrifice rodents according to approved ethical guidelines.
-
Rapidly extract the brain and freeze it in isopentane cooled with dry ice.
-
Store brains at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) containing regions rich in VMAT2, such as the striatum.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store them at -80°C.
2. Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a designated time (e.g., 15-30 minutes) at room temperature to wash away endogenous ligands.
3. Incubation:
-
Incubate the sections with a solution containing a fixed concentration of [3H]DTBZ (e.g., 1-5 nM).
-
For competition studies, co-incubate adjacent sections with [3H]DTBZ and a range of concentrations of the unlabeled inhibitor (e.g., this compound, tetrabenazine, or reserpine).
-
To determine non-specific binding, incubate a set of sections with [3H]DTBZ in the presence of a high concentration of a known VMAT2 ligand (e.g., 10 µM tetrabenazine).
-
Incubation is typically carried out for 60-90 minutes at room temperature in a humidified chamber.
4. Washing:
-
After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform multiple washes of short duration (e.g., 2-5 minutes each).
-
Briefly rinse the slides in ice-cold deionized water to remove buffer salts.
5. Drying and Exposure:
-
Dry the slides thoroughly, for example, under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification of the signal.
-
Expose for a period determined by the specific activity of the radioligand and the density of the target (typically several weeks).
6. Image Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
For competition studies, plot the specific binding of [3H]DTBZ as a function of the concentration of the competing inhibitor.
-
Calculate the IC50 (the concentration of inhibitor that displaces 50% of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated.
Caption: VMAT2-mediated monoamine transport and its inhibition by this compound.
Caption: Experimental workflow for in vitro VMAT2 autoradiography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 8. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VMAT2 Inhibitors in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of vesicular monoamine transporter 2 (VMAT2) inhibitors, key therapeutic agents in neuroscience for conditions like Huntington's disease and tardive dyskinesia. We delve into their binding affinities, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to VMAT2 and its Inhibition
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—into synaptic vesicles for subsequent release.[1][2] This process is vital for proper neuronal function. Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the nerve terminal, a mechanism that has proven effective in managing hyperkinetic movement disorders.[3][4]
Three prominent VMAT2 inhibitors are at the forefront of clinical use and research: tetrabenazine, and its more recent derivatives, deutetrabenazine and valbenazine. While all three share the same primary target, they exhibit distinct pharmacological properties that influence their clinical application and side-effect profiles.
Comparative Analysis of VMAT2 Inhibitors
This section provides a detailed comparison of tetrabenazine, deutetrabenazine, and valbenazine, focusing on their binding affinity, pharmacokinetics, and clinical efficacy.
Binding Affinity to VMAT2
The potency of VMAT2 inhibitors is fundamentally determined by their binding affinity to the transporter. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Inhibitor/Metabolite | VMAT2 Binding Affinity (Ki) | VMAT2 Inhibition (IC50) |
| Tetrabenazine (TBZ) | ||
| (+)-TBZ | 4.47 nM[5] | |
| (±)-TBZ | 7.62 nM[5] | |
| (-)-β-HTBZ (metabolite) | 13.4 nM[6][7][8] | |
| (+)-α-HTBZ (metabolite) | 3.96 nM[5] | |
| Deutetrabenazine | ||
| Active Metabolites | ~10 nM[9] | |
| Valbenazine | ~150 nM[10][11][12] | |
| (+)-α-HTBZ (active metabolite) | ~3 nM[10][11][12] |
HTBZ: Dihydrotetrabenazine
Pharmacokinetic Profile
The pharmacokinetic properties of these inhibitors, including their absorption, distribution, metabolism, and excretion, are critical for determining dosing regimens and predicting potential drug interactions.
| Parameter | Tetrabenazine | Deutetrabenazine | Valbenazine |
| Prodrug | No | Yes (Deuterated form of tetrabenazine)[3] | Yes (Valine ester of (+)-α-dihydrotetrabenazine)[13] |
| Active Metabolites | α- and β-dihydrotetrabenazine (HTBZ) isomers[11] | Deuterated α- and β-HTBZ isomers[3][14] | (+)-α-dihydrotetrabenazine ((+)-α-HTBZ)[10][11][12] |
| Half-life | Parent: Short; Metabolites: ~4.5 hours[12] | Total (α+β)-HTBZ: ~9-10 hours[14] | Parent & Active Metabolite: 15-22 hours[13] |
| Metabolism | Primarily by CYP2D6[8] | Carbonyl reductase and then CYP2D6 (deuteration slows metabolism)[3][15] | Hydrolysis and CYP3A4/5[12] |
| Dosing Frequency | 3 times daily[4] | Twice daily[4] | Once daily[11] |
Clinical Efficacy
The clinical utility of VMAT2 inhibitors is demonstrated by their ability to alleviate symptoms in patients with Huntington's disease (chorea) and tardive dyskinesia. Efficacy is often measured by the change in scores on standardized rating scales such as the Unified Huntington's Disease Rating Scale (UHDRS) and the Abnormal Involuntary Movement Scale (AIMS).
| Indication | Tetrabenazine | Deutetrabenazine | Valbenazine |
| Tardive Dyskinesia (AIMS Score Reduction) | Evidence from smaller studies and case reports[11] | Significant reduction in AIMS score vs. placebo[1] | Significant reduction in AIMS score vs. placebo[1] |
| Huntington's Disease (UHDRS Total Maximal Chorea Score Reduction) | Significant reduction in chorea score[4] | Significant reduction in chorea score[4] | Significant reduction in chorea score |
Signaling Pathway and Mechanism of Action
VMAT2 inhibitors exert their therapeutic effect by modulating dopaminergic signaling. By blocking VMAT2, these drugs prevent the loading of dopamine into synaptic vesicles. This leads to a depletion of dopamine stores and a subsequent reduction in its release into the synaptic cleft, thereby mitigating the hyperdopaminergic state associated with hyperkinetic movement disorders.[16] The activity of VMAT2 itself can be regulated by intracellular signaling cascades, including those involving G-proteins.[17]
Caption: VMAT2 inhibitors block the packaging of dopamine into synaptic vesicles.
Experimental Methodologies
A core technique for evaluating the binding affinity of VMAT2 inhibitors is the radioligand binding assay. This method provides quantitative data on the interaction between the inhibitor and the transporter.
Radioligand Binding Assay for VMAT2
Objective: To determine the binding affinity (Ki) of a test compound for VMAT2.
Materials:
-
Radioligand: [3H]dihydrotetrabenazine ([3H]TBZOH), a high-affinity VMAT2 ligand.[15]
-
Tissue Preparation: Synaptic vesicles isolated from bovine corpus striatum or other appropriate brain regions.[18]
-
Buffers: Appropriate binding and wash buffers (e.g., Tris-HCl based).
-
Test Compounds: VMAT2 inhibitors (tetrabenazine, deutetrabenazine, valbenazine) at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Protocol:
-
Membrane Preparation: Homogenize the brain tissue in a cold lysis buffer and centrifuge to pellet the membranes containing synaptic vesicles. Resuspend the pellet in a suitable buffer.[19]
-
Incubation: In a multi-well plate, combine the membrane preparation, the radioligand ([3H]TBZOH) at a fixed concentration (e.g., 2.3 nM), and varying concentrations of the test compound.[18]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific assay conditions.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with cold wash buffer to remove non-specifically bound radioligand.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Workflow for determining VMAT2 inhibitor binding affinity.
Conclusion
Tetrabenazine, deutetrabenazine, and valbenazine are all effective inhibitors of VMAT2, but they differ significantly in their pharmacokinetic profiles and the specifics of their active metabolites. Deutetrabenazine and valbenazine were developed to improve upon the pharmacokinetic properties of tetrabenazine, offering less frequent dosing and potentially improved tolerability. The choice of inhibitor for a particular research application or clinical use will depend on a careful consideration of these differences in binding affinity, metabolism, and clinical efficacy. This guide provides a foundational dataset to inform such decisions.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetrabenazine Metabolite - Immunomart [immunomart.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valbenazine | C24H38N2O4 | CID 24795069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deutetrabenazine | C19H27NO3 | CID 73442840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neurologylive.com [neurologylive.com]
- 19. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PMC [pmc.ncbi.nlm.nih.gov]
Replicating VMAT2 Inhibitor Effects on Neurotransmitter Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the effects of NBI-98782 (the active metabolite of valbenazine) and other vesicular monoamine transporter 2 (VMAT2) inhibitors, namely tetrabenazine and deutetrabenazine, on neurotransmitter levels. The data presented is intended to assist researchers in replicating and expanding upon these important findings in the field of neuropharmacology.
Mechanism of Action: VMAT2 Inhibition
This compound, tetrabenazine, and deutetrabenazine share a common mechanism of action: the inhibition of VMAT2.[1][2] VMAT2 is a transport protein found on the membrane of presynaptic vesicles in the central nervous system.[2][3] Its primary function is to load monoamine neurotransmitters—including dopamine (DA), serotonin (5-HT), norepinephrine (NE), and histamine—from the cytoplasm into these vesicles for subsequent release into the synapse.[2][3] By inhibiting VMAT2, these drugs disrupt the storage of monoamines, leading to their depletion from nerve terminals and a reduction in neurotransmission.[1][2] This depletion of dopamine, in particular, is believed to be the primary therapeutic mechanism for conditions characterized by hyperkinetic movements, such as tardive dyskinesia and Huntington's disease.[4][5]
Figure 1: Signaling pathway of VMAT2 inhibition.
Comparative Effects on Neurotransmitter Efflux
The following tables summarize the quantitative effects of this compound and tetrabenazine on the extracellular levels (efflux) of key neurotransmitters and their metabolites in different brain regions of mice, as determined by in vivo microdialysis.[3]
Table 1: Acute Effects of this compound and Tetrabenazine on Neurotransmitter Efflux [3]
| Compound | Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | DOPAC | HVA | 5-HIAA |
| This compound | mPFC | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| dSTR | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ | |
| Hippocampus | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ | |
| NAc | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ | |
| Tetrabenazine | mPFC | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ |
| dSTR | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ | |
| Hippocampus | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ | |
| NAc | ↓ | ↓ | ↓ | ↑ | ↑ | ↑ | |
| mPFC: medial prefrontal cortex; dSTR: dorsal striatum; NAc: nucleus accumbens; DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid; 5-HIAA: 5-hydroxyindoleacetic acid. ↓ indicates a decrease, and ↑ indicates an increase in efflux. |
Table 2: Sub-chronic (7-day) Effects of this compound on Baseline Neurotransmitter Efflux [3]
| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Acetylcholine (ACh) | GABA |
| mPFC | ↓ | ↓ | ↑ | ↑ |
| dSTR | ↓ (not significant) | ↓ | ↑ | ↑ |
| ↓ indicates a decrease, and ↑ indicates an increase in baseline efflux. |
An in vivo study in rats demonstrated that tetrabenazine decreased dopamine levels by 40%, serotonin by 44%, and norepinephrine by 41% in the brain.[4]
Experimental Protocols
The primary method used to generate the in vivo data cited in this guide is in vivo microdialysis in awake, freely moving rodents.[3] This technique allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.
Key Methodological Components:
-
Animal Model: The data for this compound and the direct comparison with tetrabenazine were obtained from studies using mice.[3] Older studies with tetrabenazine often utilized rats.[4]
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, dorsal striatum, nucleus accumbens, hippocampus) of the anesthetized animal.[3]
-
Microdialysis Probe: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.[3]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[3]
-
Sample Collection: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.[3]
-
Analysis: The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography (HPLC) with electrochemical detection, to quantify the concentrations of the various neurotransmitters and metabolites.[6]
Figure 2: General experimental workflow for in vivo microdialysis.
Concluding Remarks
The available data consistently demonstrate that this compound, as a selective VMAT2 inhibitor, effectively reduces the extracellular levels of dopamine, serotonin, and norepinephrine in key brain regions.[3] These effects are comparable to those of the prototypical VMAT2 inhibitor, tetrabenazine.[3] The provided experimental framework for in vivo microdialysis offers a robust method for researchers to replicate and further investigate the nuanced effects of these compounds on neurotransmitter dynamics. Future research could focus on direct, head-to-head quantitative comparisons of this compound, tetrabenazine, and deutetrabenazine under identical experimental conditions to further elucidate their subtle pharmacological differences.
References
- 1. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Utility of Deutetrabenazine as a Treatment Option for Chorea Associated with Huntington’s Disease and Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-98782: A Highly Specific VMAT2 Inhibitor with Negligible VMAT1 Affinity
For Immediate Release
This guide provides a detailed comparison of the binding affinity of NBI-98782, the active metabolite of valbenazine, for the vesicular monoamine transporter 2 (VMAT2) versus the vesicular monoamine transporter 1 (VMAT1). The data presented herein demonstrates the exceptional specificity of this compound for VMAT2, a critical protein involved in the regulation of monoamine neurotransmitter levels in the central nervous system. This high selectivity is a key pharmacological feature, minimizing off-target effects and enhancing its therapeutic potential for conditions such as tardive dyskinesia.
Quantitative Analysis of Binding Affinity
The inhibitory activity of this compound at human VMAT1 and VMAT2 was determined using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a measure of the binding affinity, with lower values indicating a stronger affinity. As summarized in the table below, this compound exhibits a potent binding affinity for VMAT2, while its affinity for VMAT1 is negligible.
| Transporter | Ligand | Ki (nM) | Source |
| Human VMAT2 | This compound ([+]-α-dihydrotetrabenazine) | ~3 | --INVALID-LINK-- |
| Human VMAT1 | This compound ([+]-α-dihydrotetrabenazine) | >10,000 | --INVALID-LINK-- |
Table 1: Binding Affinity of this compound for Human VMAT1 and VMAT2.
Experimental Protocols
The determination of the Ki values for this compound at VMAT1 and VMAT2 is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target transporter.
Membrane Preparation
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with plasmids encoding either human VMAT1 or human VMAT2.
-
Cell Lysis: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the VMAT transporters.
-
Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
Competitive Radioligand Binding Assay
-
Reaction Mixture Preparation: In a 96-well plate, the following components are added in a final volume of 250 µL:
-
Membrane Homogenate: A specific amount of membrane protein (e.g., 20-50 µg) from cells expressing either VMAT1 or VMAT2.
-
Radioligand: A fixed concentration of a high-affinity VMAT2 radioligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ), near its Kd value.
-
Competitor (this compound): A range of concentrations of unlabeled this compound.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the transporter.
-
Visualizing the Specificity and Mechanism
The following diagrams illustrate the experimental workflow, the signaling pathway of VMAT2 inhibition, and the remarkable selectivity of this compound.
Experimental workflow for determining the Ki of this compound.
Mechanism of VMAT2 inhibition by this compound.
Selectivity of this compound for VMAT2 over VMAT1.
A Preclinical In Vivo Benchmark: NBI-98782 vs. First-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel VMAT2 inhibitor NBI-98782 against traditional dopamine D2 receptor antagonists in preclinical models of psychosis and motor side effects.
This guide provides a comparative overview of the in vivo preclinical data for this compound, the active metabolite of valbenazine, and first-generation antipsychotics, with a focus on haloperidol as a representative agent. The data presented herein is intended to inform researchers and drug development professionals on the distinct pharmacological profiles of these compounds, highlighting their differential effects on antipsychotic-like efficacy and extrapyramidal side effects.
Executive Summary
This compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, demonstrates a promising preclinical profile suggestive of antipsychotic efficacy with a potentially wider therapeutic window compared to first-generation antipsychotics. By presynaptically modulating dopamine release, this compound offers a distinct mechanism of action that contrasts with the postsynaptic dopamine D2 receptor blockade characteristic of typical antipsychotics. This fundamental difference is reflected in preclinical models, where this compound attenuates psychosis-related behaviors without inducing catalepsy, a proxy for extrapyramidal side effects commonly observed with first-generation agents. While direct head-to-head in vivo studies with comprehensive dose-response data are limited, the available evidence points towards a favorable safety profile for this compound regarding motor side effects.
Mechanism of Action: A Tale of Two Synapses
The contrasting in vivo profiles of this compound and first-generation antipsychotics stem from their distinct molecular targets within the dopamine synapse.
This compound: Presynaptic Modulation of Dopamine Release
This compound acts as a selective inhibitor of VMAT2, a protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synaptic cleft, thereby dampening dopaminergic neurotransmission. This presynaptic mechanism offers a more nuanced modulation of the dopamine system.
First-Generation Antipsychotics: Postsynaptic Dopamine Receptor Blockade
First-generation antipsychotics, such as haloperidol, exert their therapeutic effects and side effects primarily through the blockade of dopamine D2 receptors on the postsynaptic neuron. This direct antagonism of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects. However, blockade of D2 receptors in the nigrostriatal pathway is a major contributor to the emergence of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and tardive dyskinesia.
Data Presentation: In Vivo Preclinical Findings
The following tables summarize the available quantitative data from in vivo preclinical studies for this compound and the first-generation antipsychotic, haloperidol. It is important to note that a direct head-to-head study with comprehensive dose-response data for both compounds in the same experiments is not currently available in the published literature. The data presented is compiled from separate studies.
Table 1: Effect on Phencyclidine (PCP)-Induced Hyperlocomotion (A Model of Psychosis)
| Compound | Species | Administration Route | Dose Range | Effect on PCP-Induced Hyperlocomotion |
| This compound | Mouse | Not Specified | Not Specified | Attenuated hyperlocomotion[1][2] |
| Haloperidol | Mouse | Subcutaneous | 0.03 - 0.3 mg/kg | Dose-dependent blockade; MED ~0.3 mg/kg[3] |
| Haloperidol | Rat | Intraperitoneal | 0.0625 - 0.5 mg/kg | Monotonic dose-dependent decrease in responding[4] |
MED: Minimal Effective Dose
Table 2: Effect on Catalepsy (A Model of Extrapyramidal Side Effects)
| Compound | Species | Administration Route | Dose Range | Cataleptic Effect |
| This compound | Rat/Mouse | Not Specified | Not Specified | Preclinical data on catalepsy induction is not readily available in the public domain. However, clinical studies with the prodrug valbenazine show a low incidence of extrapyramidal symptoms. |
| Haloperidol | Mouse | Intraperitoneal | 0.1 - 1 mg/kg | Dose-dependent induction of catalepsy[5] |
| Haloperidol | Rat | Intraperitoneal | 1 and 2 mg/kg | Significant and long-lasting catalepsy[6] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of First-Generation Antipsychotics.
Experimental Workflow Diagrams
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Effects of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of phencyclidine, haloperidol, and naloxone on fixed-interval performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling Guide for NBI-98782 (Valbenazine)
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational guidelines, and disposal plans for the handling of NBI-98782, also known as Valbenazine. Adherence to these procedures is critical to ensure a safe laboratory environment and to maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound is a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. It is crucial to handle this compound with care, recognizing its pharmacological activity and potential hazards.
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed.
-
Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
-
Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, 4 mil minimum thickness) inspected prior to use. Dispose of contaminated gloves after use. |
| Body Protection | A lab coat or a disposable gown to prevent skin contact. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory | For handling powder or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required. Work should be done in a fume hood. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (Valbenazine).
| Property | Value |
| Molecular Formula | C₂₄H₃₈N₂O₄ |
| Molecular Weight | 418.57 g/mol |
| CAS Number | 1025504-45-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Oral LD50 (Rat) | 5500 mg/kg[1] |
| Storage Temperature | Recommended -20°C for long-term storage |
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly dispersed spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Spill:
-
Solid Spills: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Absorb the spill with inert material and carefully scoop the saturated absorbent into a hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution followed by a water rinse. For potent compounds, a deactivation solution may be necessary if one is available and validated.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to the disposal plan below.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, and complete any required incident reports.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a balance with a draft shield when weighing the compound.
Work Practices:
-
Designate a specific area for handling this compound.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
For long-term storage, -20°C is recommended.
-
Store away from incompatible materials.
Disposal Plan: Step-by-Step Guidance
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including unused compound, contaminated PPE (gloves, gowns, etc.), and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Step 2: Labeling Hazardous Waste
-
All waste containers must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Valbenazine)".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator.
-
The appropriate hazard pictograms (e.g., acute toxicity).
-
Step 3: On-site Storage of Waste
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store incompatible waste streams separately.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional and local regulations for hazardous waste disposal.
Deactivation:
-
Currently, there are no universally established and validated chemical deactivation protocols for this compound in a laboratory setting. Therefore, incineration by a licensed hazardous waste disposal facility is the recommended method of destruction.
Experimental Protocol: VMAT2 Radioligand Binding Assay
This protocol provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the Vesicular Monoamine Transporter 2 (VMAT2), the pharmacological target of this compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for VMAT2 by measuring its ability to displace a known radioligand.
Materials:
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ)
-
Membrane Preparation: Rat brain striatal membranes or membranes from cells expressing recombinant VMAT2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound or other VMAT2 inhibitors.
-
Non-specific Binding Control: 10 µM Tetrabenazine (unlabeled).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatum tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]DTBZ (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Tetrabenazine, 50 µL of [³H]DTBZ, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound dilution, 50 µL of [³H]DTBZ, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the microplate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Mechanism of action of this compound (Valbenazine) as a VMAT2 inhibitor.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
